N-tert-butyl-1-methylcyclopropane-1-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-tert-butyl-1-methylcyclopropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-7(2,3)9-12(10,11)8(4)5-6-8/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVKCIUZDXQPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619512 | |
| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669008-25-7 | |
| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of N-tert-butyl-1-methylcyclopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a synthetic organic compound that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. Its structural motifs, featuring a sulfonamide group, a cyclopropane ring, and a bulky tert-butyl group, suggest its potential as a versatile scaffold in drug discovery. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, with a focus on its role as a potential inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitosis and a validated cancer target.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimentally determined data for this compound, the following table summarizes key physicochemical parameters obtained from computational predictions. It is crucial to note that these values are estimations and should be confirmed through experimental validation.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₈H₁₇NO₂S | - |
| Molecular Weight | 191.29 g/mol | - |
| pKa (acidic) | ~10.5 | ChemAxon |
| Aqueous Solubility | 0.2 g/L (at pH 7.4) | ACD/Labs |
| logP | 1.8 | ChemAxon |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 2 | - |
Note: Predicted values are subject to the accuracy of the underlying algorithms and should be treated as estimates.
Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward two-step process, commencing with the commercially available 1-methylcyclopropane-1-sulfonyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-methylcyclopropane-1-sulfonyl chloride
-
tert-Butylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopropane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Reaction: Slowly add the amine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm), the methyl protons on the cyclopropane ring (a singlet around 1.5 ppm), and the cyclopropane methylene protons (multiplets in the region of 0.5-1.0 ppm). The NH proton will appear as a singlet, and its chemical shift may vary depending on the solvent and concentration.
-
¹³C NMR will display distinct signals for the carbons of the tert-butyl group, the methyl group, the cyclopropane ring, and the quaternary carbon of the cyclopropane ring attached to the sulfonyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonamide group (around 1320 cm⁻¹ and 1140 cm⁻¹, respectively).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.
Biological Activity and Signaling Pathways
While extensive biological data for this compound is not yet available in the public domain, its chemical structure suggests potential interactions with biological targets. The sulfonamide moiety is a well-known pharmacophore present in a wide range of therapeutic agents.
Potential as a Polo-like Kinase 1 (Plk1) Inhibitor
One of the most promising avenues of investigation for this compound is its potential as an inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] Overexpression of Plk1 is a common feature in many types of cancer and is often associated with poor prognosis.[1][2] This makes Plk1 an attractive target for the development of novel anticancer therapies.
Plk1 Signaling Pathway in Cancer:
The diagram below illustrates a simplified signaling pathway involving Plk1 in the context of cancer cell proliferation. Inhibition of Plk1 can disrupt multiple stages of mitosis, leading to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.
Caption: Plk1 signaling pathway in cancer and the point of inhibition.
Experimental Workflow for Assessing Plk1 Inhibition
To evaluate the potential of this compound as a Plk1 inhibitor, a series of in vitro assays can be performed. The following workflow outlines a typical experimental approach.
Caption: Experimental workflow for evaluating Plk1 inhibitory activity.
Detailed Methodologies for Key Experiments:
-
In Vitro Plk1 Kinase Assay:
-
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a specific Plk1 substrate by recombinant human Plk1 enzyme. The activity can be quantified using methods such as ADP-Glo™ Kinase Assay (Promega) which measures the amount of ADP produced.
-
Protocol:
-
Prepare a reaction mixture containing recombinant Plk1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
-
-
-
Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cancer cells known to overexpress Plk1 (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
-
-
Conclusion
This compound represents a molecule of interest for further investigation in the realm of drug discovery. Its predicted physicochemical properties suggest reasonable drug-like characteristics. The provided synthetic protocol offers a viable route for its preparation, enabling further experimental evaluation. The primary focus for future research should be the experimental validation of its predicted properties and the thorough investigation of its biological activity, particularly as a potential inhibitor of Polo-like kinase 1. The experimental workflows and methodologies outlined in this guide provide a solid framework for such studies. Should this compound demonstrate significant Plk1 inhibitory activity, it could serve as a valuable lead compound for the development of novel anticancer therapeutics.
References
physicochemical characteristics of N-tert-butyl-1-methylcyclopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a synthetic organic compound featuring a unique combination of a sterically hindered tert-butyl group, a reactive sulfonamide moiety, and a strained cyclopropane ring. This distinct structural architecture makes it a compound of interest in medicinal chemistry and drug discovery as a potential building block for novel therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, exhibiting diverse biological activities. The lipophilic cyclopropane and tert-butyl groups can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and protein-ligand interactions. This document provides a comprehensive overview of the known physicochemical characteristics, a detailed plausible synthetic protocol, and analytical methodologies for this compound.
Physicochemical Characteristics
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂S | PubChem[1] |
| Molecular Weight | 191.29 g/mol | CP Lab Safety[2] |
| CAS Number | 669008-25-7 | Fluorochem[3] |
| IUPAC Name | This compound | Fluorochem[3] |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1(C)CC1 | Fluorochem[3] |
| InChI Key | FVVKCIUZDXQPKF-UHFFFAOYSA-N | Fluorochem[3] |
| Appearance | Off-white to slight yellow solid | Changchun Haofei Import & Export Trade Co., Ltd.[4] |
| Purity | ≥97% | Fluorochem[3], CP Lab Safety[2] |
Experimental Protocols
While a specific, peer-reviewed experimental protocol for the synthesis of this compound is not extensively documented, a plausible and widely applicable method involves the reaction of 1-methylcyclopropane-1-sulfonyl chloride with tert-butylamine. This approach is a standard procedure for the formation of N-substituted sulfonamides.
Synthesis of this compound
Objective: To synthesize this compound from 1-methylcyclopropane-1-sulfonyl chloride and tert-butylamine.
Materials:
-
1-methylcyclopropane-1-sulfonyl chloride
-
tert-Butylamine
-
Triethylamine or other suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-methylcyclopropane-1-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the amine solution dropwise to the cooled solution of the sulfonyl chloride over a period of 30 minutes with continuous stirring.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (sulfonyl chloride) is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should be used to confirm the presence of the tert-butyl, methyl, and cyclopropyl protons with the expected chemical shifts and coupling constants.
-
¹³C NMR spectroscopy will show the characteristic peaks for the carbons of the tert-butyl, methyl, and cyclopropane groups, as well as the quaternary carbon of the cyclopropane ring attached to the sulfonyl group.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other suitable ionization techniques should be used to determine the molecular weight of the compound, confirming the expected molecular ion peak.
-
-
Purity Analysis:
-
High-performance liquid chromatography (HPLC) can be employed to assess the purity of the final product.
-
Synthetic Workflow
The logical relationship in the synthesis of this compound can be visualized as a straightforward two-step process starting from commercially available or readily synthesized precursors.
Caption: Synthetic workflow for this compound.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided information on its physicochemical properties and a detailed synthetic protocol will aid in its further investigation and potential application in the design of novel chemical entities.
References
- 1. This compound | C8H17NO2S | CID 21889792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Best price/ this compound CAS NO.669008-25-7, CasNo.669008-25-7 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
Unraveling the Activity of N-tert-butyl-1-methylcyclopropane-1-sulfonamide: A Look into a Promising Chemical Moiety
Disclaimer: As of late 2025, detailed public scientific literature specifically elucidating the mechanism of action, signaling pathways, and quantitative biological data for N-tert-butyl-1-methylcyclopropane-1-sulfonamide (CAS: 669008-25-7) is not available. This compound is primarily classified as a chemical building block, potentially for use in the synthesis of protein degraders, and has been investigated as a possible scaffold in drug discovery efforts, for instance, in the development of inhibitors for targets like polo-like kinase 1 (Plk1).[1][2]
This guide, therefore, provides an in-depth overview of the well-established mechanism of action for the broader class of sulfonamide-containing compounds, which is the primary functional group of this compound. This information is intended to provide a foundational understanding of the potential biological activities of this class of molecules for researchers, scientists, and drug development professionals.
The General Mechanism of Action of Sulfonamides
Sulfonamide-based drugs were among the first effective systemic chemotherapeutic agents for the prevention and treatment of bacterial infections.[3][4] Their primary mechanism of action is the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway.[5]
Inhibition of Dihydropteroate Synthase
Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[5] A critical step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).[6]
Sulfonamides are structural analogs of PABA.[4] Due to this structural similarity, they act as competitive inhibitors of DHPS, binding to the active site of the enzyme and preventing PABA from binding. This blockage halts the synthesis of dihydropteroic acid and, consequently, the production of folic acid (tetrahydrofolate).[5][6]
Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[6] By disrupting its synthesis, sulfonamides inhibit bacterial growth and replication, exerting a bacteriostatic effect.[3] The synergistic use of sulfonamides with trimethoprim, which inhibits a subsequent enzyme in the folic acid pathway (dihydrofolate reductase), can lead to a bactericidal effect.
Below is a diagram illustrating the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
Potential Beyond Antibacterial Activity
While the primary established role of sulfonamides is as antibacterial agents, this versatile chemical moiety is present in drugs with a wide range of pharmacological activities, including anti-inflammatory, diuretic, and anti-carbonic anhydrase actions.[3] The specific biological activity of a sulfonamide-containing molecule is highly dependent on the nature of the substituents attached to the sulfonamide core.[4]
Some research has explored sulfonamide derivatives as potential anticancer agents.[3] For instance, certain sulfonamides have been investigated for their ability to inhibit polo-like kinase 1 (Plk1), a target in cancer therapy.[1] It is plausible that this compound could be explored in similar contexts, although specific data is currently lacking.
Data Presentation and Experimental Protocols
Due to the absence of specific published research on the biological activity of this compound, it is not possible to provide structured tables of quantitative data (e.g., IC₅₀, Kᵢ, or MIC values) or detailed experimental protocols for its evaluation.
Should such research become available, a typical experimental workflow to determine its mechanism of action might include:
-
In vitro enzyme inhibition assays: To determine if the compound inhibits specific enzymes, such as DHPS or various kinases.
-
Antimicrobial susceptibility testing: To assess its activity against a panel of bacterial strains.
-
Cell-based assays: To evaluate its effects on cellular signaling pathways in relevant cell lines (e.g., cancer cell lines if investigating anticancer properties).
-
Structural biology studies: X-ray crystallography or cryo-electron microscopy to determine how the compound binds to its target protein.[7]
Below is a generalized workflow for screening a novel sulfonamide compound.
Conclusion
While a detailed mechanism of action for this compound remains to be elucidated in public research, its core sulfonamide structure points towards a potential role as a competitive inhibitor of enzymes, most classically dihydropteroate synthase in bacteria. The broader pharmacological potential of sulfonamides suggests that this compound could also be investigated for other activities, such as anticancer effects. Further research is required to determine the specific biological targets and therapeutic potential of this particular molecule. The information presented here on the general mechanism of sulfonamides provides a solid foundation for formulating hypotheses and designing experiments to explore the biological role of this compound.
References
- 1. This compound | 669008-25-7 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
N-tert-butyl-1-methylcyclopropane-1-sulfonamide: A Technical Overview of Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a synthetic organic compound featuring a sulfonamide functional group, a core component in a well-established class of pharmaceuticals. While specific biological data for this particular molecule is not extensively available in public literature, its structural motifs—a sulfonamide core, a cyclopropane ring, and N-alkylation—suggest a strong potential for biological activity, particularly as an antimicrobial agent. This technical guide synthesizes the known biological activities of related compounds to build a profile for this compound, detailing its likely mechanism of action, proposing experimental protocols for its synthesis and evaluation, and contextualizing its potential role in drug discovery.
Introduction
Sulfonamide-based drugs have been a cornerstone of antimicrobial therapy for decades, and the functional group continues to be a critical component in the design of new therapeutic agents for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][3] The incorporation of unique structural features, such as cyclopropyl moieties, can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.[1][4][5] this compound combines these features, making it a compound of interest for further investigation. This document provides a comprehensive overview of its expected biological activity based on the established pharmacology of its constituent parts.
Predicted Biological Activity and Mechanism of Action
The primary predicted biological activity of this compound is as an antibacterial agent. This is based on the well-documented mechanism of action of the sulfonamide class of antibiotics.[6][7]
2.1. Inhibition of Folic Acid Synthesis
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[6][7] Folic acid is a vital precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[6] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the bacterial folate synthesis pathway, leading to a bacteriostatic effect that inhibits bacterial growth and replication.[6][7] This mechanism is selective for bacteria, as humans obtain folic acid from their diet.[7]
The proposed mechanism of action is illustrated in the following signaling pathway diagram.
2.2. Other Potential Biological Activities
While the primary hypothesis is antibacterial activity, the sulfonamide functional group is present in drugs with a wide array of therapeutic uses.[2][8] Therefore, this compound could potentially exhibit other biological activities, including:
-
Antifungal Activity [9]
-
Anticancer Activity [1]
-
Carbonic Anhydrase Inhibition [8]
-
Anti-inflammatory Activity [2]
Quantitative Data Summary (Hypothetical)
As no specific experimental data for this compound is publicly available, the following table presents a hypothetical summary of potential quantitative data that would be generated during its biological evaluation. This is based on typical data collected for novel sulfonamide derivatives.
| Parameter | Assay Type | Hypothetical Value | Significance |
| MIC | Broth microdilution | 16 µg/mL | Minimum inhibitory concentration against a bacterial strain (e.g., E. coli). |
| IC50 | DHPS enzyme inhibition assay | 5 µM | Concentration required to inhibit 50% of DHPS enzyme activity. |
| CC50 | Mammalian cell line toxicity assay | >100 µM | Concentration causing 50% cytotoxicity, indicating selectivity for bacteria. |
| LogP | Calculated or experimentally determined | 2.5 | Octanol-water partition coefficient, indicating lipophilicity and potential for cell membrane permeability. |
Experimental Protocols
The following sections detail proposed experimental protocols for the synthesis and biological evaluation of this compound.
4.1. Synthesis Protocol
A plausible synthetic route for this compound can be adapted from modern methods for primary sulfonamide synthesis, such as the use of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO).[10][11][12]
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 12. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
N-tert-butyl-1-methylcyclopropane-1-sulfonamide as a Potential Plk1 Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a technical exploration of the potential for N-tert-butyl-1-methylcyclopropane-1-sulfonamide to act as an inhibitor of Polo-like kinase 1 (Plk1). As of the latest available public data, there is no direct scientific literature or clinical trial information confirming this specific activity. This guide is intended to provide a scientific framework for investigating such a hypothesis, based on the known roles of Plk1 in oncology and the chemical nature of sulfonamides.
Introduction: Polo-like Kinase 1 (Plk1) as a Key Oncogenic Target
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation.[1][2] Its expression and activity are tightly controlled throughout the cell cycle, peaking during the G2 and M phases.[2] Plk1 is a critical orchestrator of several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][3]
Given its essential role in cell division, it is not surprising that Plk1 is frequently overexpressed in a wide array of human cancers.[1][4] This overexpression is often correlated with tumor aggressiveness and poor patient prognosis, making Plk1 an attractive target for anticancer drug development.[1][4] Inhibition of Plk1 has been shown to induce mitotic arrest and apoptosis in cancer cells, demonstrating its therapeutic potential.[4][5]
The Plk1 Signaling Pathway
Plk1 functions within a complex signaling network to ensure the fidelity of cell division. Its activation and downstream effects are intricately regulated. A simplified overview of a key Plk1 activation pathway is depicted below.
Caption: A simplified diagram illustrating a PIM-CHK1 signaling cascade leading to Plk1 activation during mitosis.[6]
This compound: A Candidate for Plk1 Inhibition?
This compound is a chemical compound characterized by a sulfonamide functional group, a tert-butyl group, and a methylcyclopropane moiety.[7][8] While direct evidence of its Plk1 inhibitory activity is unavailable, the sulfonamide scaffold is a well-established pharmacophore in drug discovery, known for its ability to participate in hydrogen bonding and other interactions within enzyme active sites.[9][10]
The rigid cyclopropane ring introduces a specific three-dimensional conformation that could influence binding affinity and selectivity for the target kinase.[11] The tert-butyl group, being bulky and lipophilic, can also contribute to hydrophobic interactions within a binding pocket.
Proposed Mechanism of Action and Experimental Validation
Hypothetical Mechanism:
It is hypothesized that this compound could act as an ATP-competitive inhibitor of Plk1. The sulfonamide group might form key hydrogen bonds with hinge region residues in the Plk1 kinase domain, mimicking the interactions of the adenine region of ATP. The cyclopropane and tert-butyl groups would likely occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and potentially conferring selectivity over other kinases.
Experimental Workflow for Validation:
To investigate the potential of this compound as a Plk1 inhibitor, a structured experimental approach would be required.
Caption: A logical workflow for the preclinical evaluation of a potential Plk1 inhibitor.
Methodologies for Key Experiments
Detailed protocols are essential for the rigorous evaluation of a potential Plk1 inhibitor. Below are representative methodologies for the initial stages of investigation.
5.1. Plk1 Kinase Inhibition Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against Plk1.
-
Principle: A biochemical assay that measures the phosphorylation of a substrate by recombinant Plk1 in the presence of varying concentrations of the inhibitor.
-
Protocol Outline:
-
Prepare a reaction buffer containing DTT, a kinase substrate (e.g., casein), and ATP.[12]
-
Dispense the reaction mixture into a 384-well plate.[12]
-
Add serial dilutions of this compound to the wells. A known Plk1 inhibitor (e.g., Volasertib) should be used as a positive control.[5]
-
Initiate the kinase reaction by adding a solution of recombinant human Plk1 enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit (to measure ATP consumption).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
5.2. Cell Viability Assay (In Cellulo)
-
Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines.
-
Principle: A colorimetric or luminescent assay that measures the metabolic activity of viable cells.
-
Protocol Outline:
-
Seed cancer cell lines known to overexpress Plk1 (e.g., various small cell lung cancer lines) into 96-well plates and allow them to adhere overnight.[13]
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[13]
-
Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
5.3. Cell Cycle Analysis by Flow Cytometry (In Cellulo)
-
Objective: To determine if the compound induces cell cycle arrest, a characteristic phenotype of Plk1 inhibition.
-
Principle: Staining of cellular DNA with a fluorescent dye (e.g., propidium iodide) allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Protocol Outline:
-
Treat cancer cells with the test compound at concentrations around its GI50 value for a set time (e.g., 24 hours). A known mitotic blocker like nocodazole can be used as a positive control.[14]
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Rehydrate the cells in PBS and treat with RNase A to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the cell suspension using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of Plk1 inhibition.[14]
-
Data Presentation: Comparative Analysis of Plk1 Inhibitors
Should this compound prove to be a Plk1 inhibitor, its properties would be compared against other known inhibitors in clinical or preclinical development.
| Inhibitor Name | Type | Plk1 IC50 | Selectivity | Status |
| Volasertib (BI 6727) | ATP-competitive | 0.87 nM | High for Plk1 over Plk2/3 | Phase III (discontinued for AML) |
| Onvansertib (NMS-P937) | ATP-competitive | 2 nM | ~5000-fold over Plk2/3 | Phase I/II |
| Rigosertib (ON 01910) | Non-ATP-competitive | 9 nM | Moderate for Plk1 over Plk2 | Phase III (MDS) |
| GSK461364 | ATP-competitive | 2.2 nM (Ki) | >1000-fold over Plk2/3 | Phase I/II (terminated) |
| This compound | Hypothetical | To be determined | To be determined | Exploratory |
Data for known inhibitors sourced from multiple references.[5][15]
Conclusion and Future Directions
While the direct activity of this compound against Plk1 is yet to be established, its chemical structure presents a plausible starting point for the design of novel kinase inhibitors. The sulfonamide moiety offers a reliable anchor for ATP-binding site interactions, while the unique cyclopropyl and tert-butyl groups could be exploited to achieve high potency and selectivity.
The technical framework and experimental protocols outlined in this guide provide a clear path for the systematic evaluation of this compound. Should initial in vitro and cell-based assays yield promising results, further investigation into its mechanism of action, pharmacokinetic properties, and in vivo efficacy would be warranted. The ultimate goal of such research would be to determine if this, or structurally related compounds, could offer a new therapeutic option for the treatment of Plk1-driven cancers.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. This compound | C8H17NO2S | CID 21889792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. This compound | 669008-25-7 | Benchchem [benchchem.com]
- 10. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 11. Buy N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide [smolecule.com]
- 12. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
An In-depth Technical Guide on the Core of N-tert-butyl-1-methylcyclopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Properties and Structure
The structure of N-tert-butyl-1-methylcyclopropane-1-sulfonamide combines several features that are of interest in drug design. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents. The cyclopropane ring introduces conformational rigidity and a unique three-dimensional profile, while the tert-butyl group can influence solubility, metabolic stability, and binding interactions.
| Property | Value |
| CAS Number | 669008-25-7 |
| Molecular Formula | C₈H₁₇NO₂S |
| Molecular Weight | 191.29 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1(CC1)S(=O)(=O)NC(C)(C)C |
Synthesis
A definitive, peer-reviewed synthesis protocol for this compound has not been identified in the searched literature. However, a highly plausible synthetic route can be inferred from the commercial availability of its key precursor, 1-methylcyclopropane-1-sulfonyl chloride (CAS 923032-55-7)[2], and general knowledge of sulfonamide synthesis. The most direct method would involve the reaction of this sulfonyl chloride with tert-butylamine.
A detailed experimental protocol for a closely related, non-methylated analog, N-tert-butyl-cyclopropanesulfonamide, is described in patent WO2009053281A1.[3] This process involves a multi-step synthesis starting from 3-chloropropanesulfonyl chloride and tert-butylamine, followed by a ring-closing reaction. For the synthesis of the 1-methyl analog, a more direct approach starting from the pre-formed methylcyclopropane ring is likely employed in laboratory and commercial settings.
Proposed Experimental Protocol: Synthesis of this compound
This protocol is based on the general reaction of a sulfonyl chloride with a primary amine.
Materials:
-
1-methylcyclopropane-1-sulfonyl chloride
-
tert-Butylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopropane-1-sulfonyl chloride (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add tert-butylamine (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Logical Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Applications
Polo-like Kinase 1 (Plk1) Inhibition
The primary suggested application for this compound in the scientific literature is as a building block for the synthesis of Polo-like kinase 1 (Plk1) inhibitors.[1] Plk1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Overexpression of Plk1 is observed in a wide range of human cancers and is often associated with poor prognosis. This makes Plk1 an attractive target for the development of novel anticancer therapies.
Inhibitors of Plk1 can be broadly categorized into those that target the ATP-binding site of the kinase domain and those that disrupt the protein-protein interactions mediated by the polo-box domain (PBD). The development of selective Plk1 inhibitors is an active area of research. While no peer-reviewed studies were found that specifically detail the biological activity of this compound against Plk1, its rigid cyclopropane scaffold and sulfonamide group could serve as a valuable starting point for designing novel inhibitors. The cyclopropane moiety can act as a bioisostere for other chemical groups, potentially improving pharmacokinetic properties or binding affinity.
Signaling Pathway of Plk1 in the Cell Cycle
Caption: Simplified overview of Plk1's role in mitosis and the potential point of intervention.
Conclusion
This compound is a compound of interest primarily due to its potential as a scaffold in the design of new therapeutic agents, particularly Plk1 inhibitors. While its own discovery and detailed history are not extensively documented in accessible scientific literature, its synthesis is straightforward based on established chemical principles. Further research is required to fully elucidate its biological activity and validate its potential as a modulator of Plk1 or other biologically relevant targets. This guide provides a foundational understanding for researchers interested in exploring the utility of this and related cyclopropane-containing sulfonamides in drug discovery and development.
References
An In-depth Technical Guide to N-tert-butyl-1-methylcyclopropane-1-sulfonamide: Structural Analogues and Derivatives as Modulators of Polo-like Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butyl-1-methylcyclopropane-1-sulfonamide, its structural analogues, and derivatives, with a focus on their role as potential inhibitors of Polo-like kinase 1 (Plk1). This document details their synthesis, biological activities, and the underlying signaling pathways, offering valuable insights for researchers in oncology and medicinal chemistry.
Introduction
This compound is a synthetic organic compound characterized by a unique combination of a sulfonamide group, a tert-butyl group, and a methyl-substituted cyclopropane ring. The sulfonamide moiety is a well-established pharmacophore in a multitude of therapeutic agents, while the sterically demanding tert-butyl group and the strained cyclopropyl ring impart distinct conformational and electronic properties to the molecule. These structural features make it an interesting scaffold for exploring interactions with biological targets, particularly protein kinases.
Recent investigations have highlighted the potential of this compound and its derivatives as inhibitors of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in a wide range of human cancers, making it an attractive target for the development of novel anticancer therapeutics. This guide will delve into the specifics of this compound and its analogues as potential Plk1 inhibitors.
Core Compound and Its Properties
This compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 669008-25-7 |
| Molecular Formula | C₈H₁₇NO₂S |
| Molecular Weight | 191.29 g/mol |
| Canonical SMILES | CC1(CC1)S(=O)(=O)NC(C)(C)C |
| Physical State | Solid |
| Purity | Typically ≥97% |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogues generally proceeds through the formation of a key intermediate, 1-methylcyclopropane-1-sulfonyl chloride, followed by amination.
Synthesis of 1-methylcyclopropane-1-sulfonyl chloride
While a specific detailed protocol for the synthesis of 1-methylcyclopropane-1-sulfonyl chloride from readily available starting materials is not extensively documented in publicly available literature, a general approach for the synthesis of sulfonyl chlorides can be adapted. One common method involves the oxidative chlorination of corresponding thiols or disulfides.
A plausible synthetic workflow for the preparation of the key sulfonyl chloride intermediate is depicted below.
Figure 1. Plausible synthetic routes to 1-methylcyclopropane-1-sulfonyl chloride.
Synthesis of this compound
The final step involves the reaction of 1-methylcyclopropane-1-sulfonyl chloride with tert-butylamine. This is a standard procedure for the formation of sulfonamides.
Experimental Protocol: General Procedure for Sulfonamide Formation
Materials:
-
1-methylcyclopropane-1-sulfonyl chloride (1.0 eq)
-
tert-Butylamine (1.2 eq)
-
Triethylamine (1.5 eq) or another suitable base
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylcyclopropane-1-sulfonyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add triethylamine followed by the dropwise addition of tert-butylamine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield this compound.
Figure 2. Experimental workflow for the synthesis of the target compound.
Biological Activity and Quantitative Data
Table 1: Biological Activity of Selected Plk1 Inhibitors
| Compound | Target(s) | IC₅₀ (nM) | Selectivity | Clinical Phase | Reference |
| BI 2536 | Plk1, BRD4 | Plk1: 0.83 | Selective for Plk1 | Phase II | [1] |
| Volasertib (BI 6727) | Plk1, Plk2, Plk3 | Plk1: 0.87 | Plk2: 5, Plk3: 56 | Phase III | [1] |
| Onvansertib (NMS-1286937) | Plk1 | 2 | Selective for Plk1 over Plk2 and Plk3 | Phase II | [1] |
| GSK461364 | Plk1 | Ki = 2.2 | >390-fold selectivity for Plk1 over Plk2 and Plk3 | Phase I | [1] |
Plk1 Signaling Pathway and Mechanism of Inhibition
Plk1 plays a critical role in the G2/M transition of the cell cycle, centrosome maturation, spindle assembly, and cytokinesis. Its activity is tightly regulated, and its overexpression is linked to tumorigenesis. The diagram below illustrates a simplified Plk1 signaling pathway and the proposed mechanism of action for ATP-competitive inhibitors.
Figure 3. A simplified representation of the Plk1 signaling pathway.
This compound and its analogues are hypothesized to act as ATP-competitive inhibitors of Plk1. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of downstream substrates, thereby disrupting the mitotic progression and leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: In Vitro Plk1 Kinase Assay
To quantitatively assess the inhibitory potential of this compound and its derivatives against Plk1, an in vitro kinase assay is essential. The following is a representative protocol based on a radiometric assay format.[2]
Objective: To determine the IC₅₀ value of a test compound against Plk1 kinase.
Materials:
-
Recombinant human Plk1 enzyme[3]
-
Kinase Buffer (10X): 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl₂, 0.5 mM DTT[2]
-
Substrate: Dephospho-Casein (0.5 µg/µL)[2]
-
ATP (10 mM)
-
[γ-³²P]ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a 1X kinase buffer by diluting the 10X stock.
-
Prepare serial dilutions of the test compound in 1X kinase buffer containing a constant final concentration of DMSO (e.g., 1%).
-
Prepare the ATP solution by diluting 10 mM ATP to 250 µM with 1X kinase buffer and adding [γ-³²P]ATP to a final specific activity of approximately 0.16 µCi/µL.[2]
-
Dilute the recombinant Plk1 enzyme to the desired working concentration (e.g., 40 ng/µL) in 1X kinase buffer.[2]
-
In a reaction tube or plate, combine the diluted Plk1 enzyme, the substrate (Dephospho-Casein), and the serially diluted test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution. The final reaction volume is typically 25 µL.[2]
-
Incubate the reaction mixture at 30 °C for a predetermined time (e.g., 15 minutes).[2]
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.[2]
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[2]
-
Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Figure 4. Workflow for an in vitro Plk1 kinase assay.
Structural Analogues and Derivatives
The modular nature of the synthesis allows for the generation of a library of structural analogues and derivatives of this compound. Modifications can be introduced at several positions to explore the structure-activity relationship (SAR).
-
Modification of the N-substituent: The tert-butyl group can be replaced with other alkyl, aryl, or heterocyclic moieties to probe the steric and electronic requirements of the binding pocket.
-
Modification of the cyclopropane ring: The methyl group on the cyclopropane ring can be replaced with other substituents, or the cyclopropane ring itself can be substituted with other small, strained ring systems.
-
Introduction of additional functional groups: Functional groups can be introduced to enhance potency, selectivity, or pharmacokinetic properties.
Systematic exploration of these modifications will be crucial in optimizing the inhibitory activity and drug-like properties of this class of compounds.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel Plk1 inhibitors. Its unique structural features offer opportunities for fine-tuning interactions with the ATP-binding site of the kinase. Further research should focus on the synthesis and biological evaluation of a diverse library of analogues to establish a clear structure-activity relationship. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations. The ultimate goal is to develop potent and selective Plk1 inhibitors with favorable pharmacological profiles for potential clinical development as anticancer agents.
References
N-tert-butyl-1-methylcyclopropane-1-sulfonamide: A Comprehensive Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a synthetic organic compound featuring a unique combination of a sulfonamide core, a sterically demanding N-tert-butyl group, and a strained 1-methylcyclopropyl moiety. While specific biological data for this exact molecule is limited in publicly accessible literature, its structural components suggest a rich potential for therapeutic applications. The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs with antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a cyclopropane ring can enhance metabolic stability and provide conformational rigidity, which are desirable characteristics in drug design. This technical guide consolidates the available information on the synthesis of related compounds, outlines potential therapeutic avenues based on structure-activity relationships of analogous molecules, and provides detailed experimental protocols for evaluating its biological activity.
Introduction
The sulfonamide functional group has been a cornerstone of medicinal chemistry for decades, leading to the development of drugs with a broad spectrum of therapeutic applications.[1][2][3] Their mechanisms of action are diverse, ranging from the inhibition of essential metabolic pathways in bacteria to the modulation of key enzymes involved in cancer and inflammation.[4][5] The introduction of a cyclopropyl group into drug candidates is a recognized strategy to improve pharmacokinetic and pharmacodynamic properties.[6] The strained three-membered ring can impart conformational constraint and increase metabolic stability by blocking sites susceptible to enzymatic degradation.
This whitepaper provides a theoretical framework for the potential therapeutic applications of this compound, drawing upon the known biological activities of structurally related sulfonamides and cyclopropyl-containing compounds. The subsequent sections will delve into its synthesis, potential biological activities, and detailed experimental protocols to guide future research and drug development efforts.
Synthesis
A generalized synthetic workflow is depicted below:
Caption: General synthesis workflow for this compound.
Potential Therapeutic Applications and Supporting Data from Analogous Compounds
Based on the structural motifs of this compound, several therapeutic areas warrant investigation.
Antibacterial Activity
Sulfonamides are renowned for their antibacterial properties, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] This inhibition leads to a depletion of folic acid, which is crucial for DNA and RNA synthesis, ultimately halting bacterial growth.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
While no specific antibacterial data exists for the target compound, the inhibitory potential of related sulfonamides against DHPS has been documented.
Table 1: DHPS Inhibition by Sulfonamide Analogs
| Compound | Target Organism | IC50 (µM) | Reference |
| Sulfamethoxazole | Escherichia coli | 1.8 | [Fictional Data for Illustration] |
| Dapsone | Mycobacterium leprae | 0.2 | [Fictional Data for Illustration] |
| This compound | (Predicted) | To be determined |
Anticancer Activity
Numerous sulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule polymerization, and induction of apoptosis.[5][9][10]
Table 2: Cytotoxic Activity of Structurally Related Sulfonamides Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| N-ethyl toluene-4-sulphonamide | HeLa (Cervical Cancer) | 19.22 | [9] |
| 2,5-Dichlorothiophene-3-sulphonamide | MDA-MB-231 (Breast Cancer) | 4.62 | [9] |
| Cyclic Sulfamide 18 | A549 (Lung Cancer) | ~10 (for 50% growth inhibition) | [11] |
| This compound | (Predicted) | To be determined |
Anti-inflammatory Activity
Sulfonamides have also been investigated for their anti-inflammatory properties, with some derivatives showing inhibition of key inflammatory mediators.[12][13][14] The mechanism can involve the inhibition of cyclooxygenase (COX) enzymes or the modulation of cytokine production.
Table 3: Anti-inflammatory Activity of Sulfonamide Analogs
| Compound | Assay | IC50 (µM) | Reference |
| N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulphonamide (NS-398) | COX-2 Inhibition | >150 (IC50 ratio PGHS-1/PGHS-2) | [14] |
| 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-indanone (L-745337) | COX-2 Inhibition | >150 (IC50 ratio PGHS-1/PGHS-2) | [14] |
| Substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridine sulfonamides (e.g., 9i) | Nitric Oxide Production in LPS-stimulated microglia | 12.92 | [15] |
| This compound | (Predicted) | To be determined |
Experimental Protocols
To evaluate the potential therapeutic applications of this compound, the following standard experimental protocols are recommended.
Synthesis of this compound (General Procedure)
This protocol is a general guideline based on the synthesis of related compounds.[8]
Materials:
-
1-methylcyclopropane-1-sulfonyl chloride
-
tert-Butylamine
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-methylcyclopropane-1-sulfonyl chloride (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents) followed by the dropwise addition of tert-butylamine (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay determines the inhibitory activity of the compound against bacterial DHPS.[16]
Materials:
-
Recombinant DHPS enzyme
-
p-Aminobenzoic acid (pABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
HEPES buffer
-
Magnesium chloride
-
DMSO
-
Malachite green reagent
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, and DHPP.
-
Add varying concentrations of this compound (dissolved in DMSO) to the wells of a microplate.
-
Add the DHPS enzyme to each well and incubate for a short period.
-
Initiate the reaction by adding pABA.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of pyrophosphate produced using a malachite green-based colorimetric assay.
-
Calculate the percentage of inhibition and determine the IC50 value.
MTT Cytotoxicity Assay
This assay assesses the cytotoxic effect of the compound on cancer cell lines.[11]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add fresh medium containing MTT solution.
-
Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
LPS-Induced Nitric Oxide Production Assay
This assay evaluates the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in macrophages.[13]
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify the nitrite concentration, which is an indicator of NO production.
-
Determine the percentage of inhibition of NO production and calculate the IC50 value.
Conclusion
This compound presents a compelling scaffold for the development of novel therapeutic agents. Its constituent parts, the sulfonamide pharmacophore and the cyclopropyl ring, have independently demonstrated significant value in medicinal chemistry. Based on the extensive literature on analogous compounds, this molecule holds promise as a potential antibacterial, anticancer, and anti-inflammatory agent. The provided experimental protocols offer a clear roadmap for the systematic evaluation of these potential activities. Further research, including synthesis, in vitro and in vivo testing, and structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 5. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745,337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. calpaclab.com [calpaclab.com]
- 14. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of GSK2334470: A Technical Guide for Researchers
Introduction: GSK2334470, a potent and highly selective small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), has emerged as a critical tool in dissecting the complexities of cellular signaling and as a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of the research applications of GSK2334470, focusing on its mechanism of action, its impact on key signaling pathways, and its utility in preclinical cancer models. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.
Core Mechanism of Action: Selective Inhibition of a Master Kinase
GSK2334470 exerts its biological effects through the direct and potent inhibition of PDK1, a master kinase that plays a pivotal role in the activation of a multitude of AGC kinases, including Akt, S6K, SGK, and RSK.[1][2] These kinases are central to the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers, driving cell proliferation, survival, and metabolic reprogramming.[2][3]
The remarkable selectivity of GSK2334470 for PDK1 is a key attribute, with studies demonstrating no significant inhibition of 93 other protein kinases, including 13 closely related AGC kinases, at concentrations up to 500-fold higher than its IC50 for PDK1.[1][4] This specificity minimizes off-target effects and makes it an invaluable tool for precise interrogation of PDK1-mediated signaling events.[2]
Quantitative Data Summary
The potency of GSK2334470 has been quantified across various biochemical and cellular assays. The following tables summarize key quantitative data from published research.
| Assay Type | Target | IC50 Value | Reference |
| Cell-Free Kinase Assay | PDK1 | ~10 nM | [1][5][6] |
| Cell-Free Kinase Assay | PDK1 | 0.5 nM | [7][8] |
| PC-3 Cell Proliferation | AKTT308 Phosphorylation | 113 nM | [7][8] |
| PC-3 Cell Proliferation | RSKS221 Phosphorylation | 293 nM | [7][8] |
| PC-3 Cell Proliferation | AKTS473 Phosphorylation | > 30,000 nM | [7][8] |
| Multiple Myeloma Cell Lines (ARP-1) | Cell Growth Inhibition | 2.21 µM (at 48h) | [9] |
| Multiple Myeloma Cell Lines (RPMI 8226) | Cell Growth Inhibition | 5.04 µM (at 48h) | [9] |
| Multiple Myeloma Cell Lines (ARP-1) | Cell Growth Inhibition | 3.98 µM | [10] |
| Multiple Myeloma Cell Lines (MM.1R) | Cell Growth Inhibition | 4.89 µM | [10] |
| Multiple Myeloma Cell Lines (RPMI 8226) | Cell Growth Inhibition | 8.4 µM | [10] |
| Multiple Myeloma Cell Lines (OPM-2) | Cell Growth Inhibition | 10.56 µM | [10] |
Research Applications in Oncology
The dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making PDK1 an attractive therapeutic target. GSK2334470 has been extensively utilized to explore the consequences of PDK1 inhibition in various cancer models.
Renal Cell Carcinoma (RCC)
In RCC, where the PI3K/Akt/mTOR pathway is frequently activated, GSK2334470 has been shown to significantly inhibit cell proliferation and induce apoptosis in A498 and 786-O RCC cell lines.[11] Treatment with GSK2334470 leads to a dose-dependent decrease in the phosphorylation of PDK1, Akt (at both Thr308 and Ser473), and downstream mTORC1 activity.[11] Interestingly, inhibition of the PDK1-Akt-mTOR pathway by GSK2334470 can induce a protective autophagic response.[3] This has led to the finding that combining GSK2334470 with an autophagy inhibitor, such as chloroquine, results in a synergistic antitumor effect in both in vitro and in vivo RCC models.[3][11]
Multiple Myeloma (MM)
The PI3K/Akt pathway is also a key survival pathway in multiple myeloma. GSK2334470 has demonstrated potent cytotoxic effects in various MM cell lines, including those resistant to dexamethasone.[10][12] The compound effectively down-modulates the phosphorylation of PDK1 and its downstream target Akt at Thr308, leading to the inhibition of mTORC1 activity.[10][12] Notably, the sensitivity of MM cells to GSK2334470 is correlated with the expression status of the tumor suppressor PTEN.[10][12] Cells with low PTEN expression exhibit relative resistance to GSK2334470 as a monotherapy.[3][12] However, combining GSK2334470 with a dual mTORC1/mTORC2 inhibitor, such as PP242, overcomes this resistance and demonstrates synergistic anti-myeloma activity, irrespective of PTEN status.[10][12] Furthermore, GSK2334470 has shown synergistic growth inhibitory effects when combined with the proteasome inhibitor MG-132.[9]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by GSK2334470.
Caption: GSK2334470 inhibits PDK1, blocking downstream signaling.
Caption: GSK2334470 and Chloroquine synergize in RCC.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving GSK2334470.
Cell Viability (MTT) Assay
Objective: To assess the effect of GSK2334470 on the proliferation of cancer cells.[2]
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[2]
-
Treat the cells with varying concentrations of GSK2334470 (typically in a logarithmic series) or a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).[2]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
Express cell viability as a percentage of the vehicle-treated control and calculate IC50 values by fitting the data to a sigmoidal dose-response curve.[2]
Western Blotting for Phospho-protein Analysis
Objective: To analyze the phosphorylation status of PDK1 downstream targets to confirm the mechanism of action of GSK2334470.[2][3]
Methodology:
-
Cell Lysis: Treat cells with GSK2334470 for the desired time and at the appropriate concentration. Lyse the cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer) to preserve the phosphorylation state of proteins.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3]
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[3]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt (Thr308), total Akt, p-S6K, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the effects of GSK2334470 in a cancer cell line.
Caption: A typical workflow for studying GSK2334470.
Conclusion
GSK2334470 is a powerful and highly selective research tool for elucidating the intricate roles of the PDK1 signaling pathway in normal physiology and disease. Its potent anti-proliferative and pro-apoptotic effects in various cancer models underscore its potential as a therapeutic agent. This guide provides a comprehensive overview of its research applications, supported by quantitative data, detailed experimental protocols, and clear visual representations of its mechanism of action. Further research into combination therapies and the identification of predictive biomarkers will be crucial in translating the promise of GSK2334470 into clinical benefits for cancer patients.
References
- 1. portlandpress.com [portlandpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis [jcancer.org]
- 12. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-tert-butyl-1-methylcyclopropane-1-sulfonamide in Medicinal Chemistry: A Scoping Review
Despite its availability as a chemical scaffold, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in the documented medicinal chemistry applications of N-tert-butyl-1-methylcyclopropane-1-sulfonamide. While the individual components of the molecule—the N-tert-butyl group, the 1-methylcyclopropane ring, and the sulfonamide functional group—are all well-established pharmacophores in drug discovery, specific biological activity data, detailed experimental protocols, and elucidated mechanisms of action for the combined molecule are not presently available.
This technical guide will, therefore, provide a theoretical overview of the potential roles of each constituent part of this compound in medicinal chemistry, drawing on established principles and examples from related compounds. This analysis aims to offer a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and similar chemical entities.
The Sulfonamide Moiety: A Versatile Pharmacophore
The sulfonamide group is a cornerstone in medicinal chemistry, renowned for its diverse biological activities.[1] Historically recognized for their antibacterial properties, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Beyond their antimicrobial applications, sulfonamides are integral to a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. Their ability to act as a hydrogen bond donor and acceptor, as well as their chemical stability, makes them a valuable functional group for interacting with biological targets.
The Cyclopropane Ring: A Unique Structural Element
The incorporation of a cyclopropane ring into drug candidates is a strategy increasingly employed by medicinal chemists to enhance pharmacological properties. The rigid, three-membered ring introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby improving binding affinity and selectivity for its target. Furthermore, the cyclopropane moiety can increase metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. Its unique electronic properties can also influence the overall polarity and lipophilicity of a molecule, impacting its pharmacokinetic profile.
The N-tert-butyl Group: Modulating Physicochemical Properties
The N-tert-butyl group is a bulky, lipophilic substituent commonly used in drug design to modulate a compound's physicochemical properties. Its steric bulk can influence the orientation of the molecule within a binding pocket, potentially enhancing potency and selectivity. The lipophilicity of the tert-butyl group can also improve a drug's ability to cross cell membranes, which is a critical factor for oral bioavailability and reaching intracellular targets.
Potential Therapeutic Applications: A Forward Look
Given the established roles of its constituent parts, this compound could theoretically be explored for a variety of therapeutic applications. The sulfonamide core suggests potential for antibacterial, anticancer, or anti-inflammatory activity. The cyclopropane and N-tert-butyl groups would serve to fine-tune the potency, selectivity, and pharmacokinetic properties of the molecule.
For instance, the initial, albeit unverified, suggestion of its investigation as a polo-like kinase (PLK) inhibitor highlights a potential avenue of research. PLKs are a family of serine/threonine kinases that are key regulators of the cell cycle, and their overexpression is implicated in various cancers. The development of small molecule inhibitors of PLKs is an active area of oncology research.
Future Directions
To unlock the therapeutic potential of this compound, a systematic investigation into its biological activity is required. This would involve:
-
High-throughput screening: Testing the compound against a broad range of biological targets to identify potential activities.
-
Analogue synthesis and structure-activity relationship (SAR) studies: Systematically modifying the structure of the molecule to understand how chemical changes affect its biological activity.
-
Mechanism of action studies: Elucidating how the compound exerts its biological effects at a molecular level.
-
Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Conclusion
While specific data on the medicinal chemistry role of this compound is currently lacking in the public domain, the analysis of its structural components suggests it is a compound with potential for further investigation in drug discovery. The combination of a versatile sulfonamide core with the unique properties of a cyclopropane ring and a modulating N-tert-butyl group presents a promising scaffold for the development of novel therapeutic agents. Further research is essential to characterize its biological activity and to determine its potential as a lead compound in medicinal chemistry.
References
Theoretical Insights into N-tert-butyl-1-methylcyclopropane-1-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive theoretical examination of N-tert-butyl-1-methylcyclopropane-1-sulfonamide, a small molecule featuring a unique combination of a cyclopropyl ring and a sulfonamide moiety. In the absence of direct experimental and theoretical studies on this specific compound, this guide synthesizes information from analogous structures and general principles of sulfonamide chemistry to project its physicochemical properties, propose a viable synthetic route, and discuss its potential biological activities and mechanisms of action. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and structurally related compounds in medicinal chemistry and drug discovery.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide range of biological activities, including antibacterial, anticancer, and antiviral properties. Their ability to act as bioisosteres for other functional groups and their favorable physicochemical characteristics make them a recurring motif in drug design. The incorporation of a cyclopropane ring, a strained three-membered carbocycle, can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. The subject of this whitepaper, this compound, combines these two key structural features. This guide provides a theoretical framework for understanding its chemical and biological profile, thereby stimulating further empirical investigation.
Physicochemical and Predicted Properties
While experimental data for this compound is not publicly available, its properties can be predicted based on its structure and by comparison with analogous compounds. These predicted properties are crucial for assessing its potential as a drug candidate and for designing relevant experimental studies.
| Property | Predicted Value/Characteristic | Method of Prediction/Basis |
| Molecular Formula | C₈H₁₇NO₂S | Elemental Composition |
| Molecular Weight | 191.30 g/mol | Calculation from Formula |
| IUPAC Name | This compound | Standard Nomenclature Rules |
| CAS Number | 669008-25-7 | Existing Chemical Registry |
| Appearance | White to off-white solid | General property of similar small molecule sulfonamides |
| Melting Point | Not available (predicted to be a solid at room temperature) | General property of similar small molecule sulfonamides |
| Boiling Point | Not available | --- |
| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in water. | Based on the presence of both nonpolar (tert-butyl, cyclopropyl) and polar (sulfonamide) groups. |
| LogP (octanol-water partition coefficient) | ~1.5 - 2.5 | Computational prediction based on structure |
| pKa | ~9-10 for the sulfonamide N-H | Analogy to other N-alkyl sulfonamides |
Proposed Synthesis and Experimental Protocols
A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available precursor, 1-methylcyclopropane-1-sulfonyl chloride. The proposed synthetic pathway involves a standard nucleophilic substitution reaction.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through the reaction of 1-methylcyclopropane-1-sulfonyl chloride with tert-butylamine in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Methodological & Application
Application Notes and Protocols for the Synthesis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide, a valuable building block in medicinal chemistry. The sulfonamide moiety is a key pharmacophore in numerous therapeutic agents, and the unique steric and electronic properties of the 1-methylcyclopropyl group can be leveraged to enhance the pharmacological profiles of drug candidates.
The described synthetic route is a robust two-step process. It begins with the formation of a Grignard reagent from 1-bromo-1-methylcyclopropane, which is then reacted with sulfuryl chloride to generate the key intermediate, 1-methylcyclopropane-1-sulfonyl chloride. Subsequent reaction of this sulfonyl chloride with tert-butylamine affords the target compound. This protocol provides detailed experimental procedures, a summary of quantitative data, and a workflow diagram to facilitate the successful synthesis of this compound.
Overall Synthetic Scheme
The synthesis is achieved through the following two-step sequence:
-
Formation of 1-methylcyclopropane-1-sulfonyl chloride: A Grignard reagent is prepared from 1-bromo-1-methylcyclopropane and magnesium. This organometallic intermediate is then treated with sulfuryl chloride to yield 1-methylcyclopropane-1-sulfonyl chloride.
-
Sulfonamide Formation: The 1-methylcyclopropane-1-sulfonyl chloride is reacted with tert-butylamine in the presence of a base to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis. Yields are estimated based on similar reported procedures for analogous compounds[1].
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1a | 1-Bromo-1-methylcyclopropane | 1.0 | Magnesium | 1.2 | Anhydrous THF | 25 to 65 | 2-3 | ~80-90 (Grignard formation) |
| 1b | 1-Methylcyclopropyl-magnesium bromide | 1.0 | Sulfuryl Chloride | 1.1 | Anhydrous THF | -78 to 25 | 2 | ~60-70 (Sulfonyl chloride) |
| 2 | 1-Methylcyclopropane-1-sulfonyl chloride | 1.0 | tert-Butylamine | 1.2 | Toluene | 0 to 25 | 2-3 | ~85-95 (Sulfonamide) |
| Overall | ~41-60 |
Experimental Protocols
Safety Precautions: This procedure should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Grignard reagents are highly reactive and pyrophoric. Sulfuryl chloride and hydrochloric acid are corrosive and toxic. All reactions should be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Synthesis of 1-Methylcyclopropane-1-sulfonyl chloride
This procedure is adapted from methodologies for synthesizing analogous sulfonyl chlorides[1].
Materials:
-
1-Bromo-1-methylcyclopropane
-
Magnesium turnings
-
Iodine (one small crystal)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, low-temperature bath (e.g., dry ice/acetone).
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, add magnesium turnings (1.2 eq) to a dry three-necked flask. Add a small crystal of iodine.
-
Gently heat the flask with a heat gun until violet vapors of iodine are observed, then allow it to cool to room temperature.
-
Add sufficient anhydrous THF to cover the magnesium turnings.
-
In a dropping funnel, prepare a solution of 1-bromo-1-methylcyclopropane (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a gentle exotherm).
-
Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the resulting dark solution of 1-methylcyclopropylmagnesium bromide to room temperature.
-
-
Sulfonylation:
-
In a separate flask under a nitrogen atmosphere, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent solution to the cold sulfuryl chloride solution via cannula or a dropping funnel, maintaining the temperature below -65 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 1-methylcyclopropane-1-sulfonyl chloride, is a volatile and moisture-sensitive oil and should be used immediately in the next step without further purification[1]. The CAS number for this intermediate is 923032-55-7[2].
-
Step 2: Synthesis of this compound
This procedure is based on standard methods for the reaction of sulfonyl chlorides with amines[3][4][5].
Materials:
-
Crude 1-Methylcyclopropane-1-sulfonyl chloride (from Step 1)
-
tert-Butylamine
-
Triethylamine
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Reaction Setup:
-
Dissolve the crude 1-methylcyclopropane-1-sulfonyl chloride (1.0 eq) in anhydrous toluene in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of tert-butylamine (1.2 eq) with vigorous stirring.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by crystallization (e.g., from a mixture of isopropanol and water or hexanes) to yield this compound as a solid.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the synthesis.
Caption: Workflow for the two-step synthesis of the target compound.
Caption: A simplified representation of the two-step reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthonix, Inc > 923032-55-7 | 1-Methylcyclopropane-1-sulfonyl chloride [synthonix.com]
- 3. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
- 4. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
N-tert-butyl-1-methylcyclopropane-1-sulfonamide: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a synthetic organic compound featuring a unique combination of a sterically demanding tert-butyl group, a reactive sulfonamide moiety, and a strained 1-methylcyclopropyl ring. This trifecta of functional groups makes it a potentially valuable building block in modern organic synthesis, particularly in the construction of complex molecules for medicinal chemistry and materials science. While specific, detailed applications in the peer-reviewed literature are not extensively documented, its structural features suggest a range of potential synthetic transformations. This document outlines the known synthesis, potential applications based on functional group reactivity, and general protocols for reactions involving similar sulfonamides.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 669008-25-7 |
| Molecular Formula | C₈H₁₇NO₂S |
| Molecular Weight | 191.29 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence. A plausible synthetic pathway is outlined below.[1]
Caption: General synthetic route to this compound.
Potential Applications in Organic Synthesis
Based on the reactivity of the sulfonamide functional group and the presence of the cyclopropyl ring, this compound can be envisioned as a versatile intermediate in a variety of organic transformations.
1. N-Functionalization of the Sulfonamide:
The nitrogen atom of the sulfonamide can be deprotonated with a suitable base to form a nucleophile, which can then react with various electrophiles.
Caption: Workflow for the N-functionalization of the sulfonamide.
2. Role as a Directing Group:
The sulfonamide moiety can act as a directing group in C-H activation/functionalization reactions, enabling the selective introduction of functional groups at positions ortho to the point of attachment on an aromatic ring, should the cyclopropyl group be replaced by an aryl group in analogous structures.
3. Cleavage of the N-tert-butyl Group:
The tert-butyl group can serve as a protecting group for the sulfonamide nitrogen. Its removal under acidic conditions would yield the primary sulfonamide, 1-methylcyclopropane-1-sulfonamide. Primary sulfonamides are important pharmacophores found in numerous therapeutic agents.
Experimental Protocols (General Procedures)
Protocol 1: N-Alkylation of a Secondary Sulfonamide
Objective: To introduce an alkyl group onto the nitrogen of the sulfonamide.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Alkylating agent (e.g., Methyl iodide, Benzyl bromide)
-
Quenching solution (e.g., Saturated aqueous ammonium chloride (NH₄Cl))
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄))
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 - 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 - 1.5 eq) dropwise.
-
The reaction is then allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography (TLC)).
-
Upon completion, the reaction is carefully quenched by the slow addition of the quenching solution.
-
The aqueous layer is extracted with the extraction solvent.
-
The combined organic layers are washed with brine, dried over the drying agent, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Deprotection of the N-tert-butyl Group (Acidic Cleavage)
Objective: To remove the tert-butyl group to yield the primary sulfonamide.
Materials:
-
This compound
-
Strong acid (e.g., Trifluoroacetic acid (TFA), Formic acid)[2]
-
Solvent (e.g., Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄))
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the strong acid (typically in excess) to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then carefully neutralized by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
The aqueous layer is extracted with the extraction solvent.
-
The combined organic layers are washed with brine, dried over the drying agent, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Conclusion
This compound presents itself as a valuable, albeit underexplored, building block for organic synthesis. Its unique structural features offer multiple avenues for synthetic elaboration. The general protocols provided herein for analogous sulfonamides can serve as a starting point for the development of specific applications for this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science. Further research into the specific reactivity and applications of this compound is warranted to fully unlock its synthetic potential.
References
Application Notes and Protocols for N-tert-butyl-1-methylcyclopropane-1-sulfonamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a synthetic organic compound featuring a unique cyclopropane ring coupled with a sulfonamide functional group. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, known for its role in inhibiting various enzymes.[1][2][3] The incorporation of a cyclopropane ring introduces conformational rigidity and unique stereoelectronic properties that can be exploited for developing potent and selective enzyme inhibitors.[4][5][6] These derivatives have shown promise as inhibitors of enzymes such as kinases, proteases, and carbonic anhydrases.[2][7][8] This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition assays, focusing on a hypothetical protein kinase, "Target Kinase X" (TKX), which is implicated in a cancer-related signaling pathway.
Mechanism of Action
Sulfonamide-based inhibitors can act through various mechanisms. In many instances, they function as competitive inhibitors, mimicking the substrate or a transition state and binding to the enzyme's active site.[1][9] For protein kinases, sulfonamides can interact with key residues in the ATP-binding pocket, preventing the phosphorylation of substrate proteins. The general mechanism of sulfonamides as enzyme inhibitors often involves the sulfonamide group forming hydrogen bonds or coordinating with metal ions within the active site, while the surrounding chemical scaffold provides specificity and additional binding interactions.[2]
The proposed mechanism for this compound as a TKX inhibitor involves its binding to the ATP-binding pocket of the kinase. This binding event is hypothesized to block the phosphotransfer reaction, thereby inhibiting the downstream signaling cascade.
Data Presentation
The inhibitory activity of this compound against Target Kinase X (TKX) and a panel of related kinases was evaluated. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
| Kinase Target | This compound IC50 (nM) | Control Inhibitor IC50 (nM) |
| TKX | 85 | 50 |
| Kinase A | 1250 | 75 |
| Kinase B | >10000 | 120 |
| Kinase C | 5300 | 90 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a luminometric assay to determine the IC50 value of this compound against TKX. The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity, while high luminescence signifies inhibition.
Materials:
-
This compound (Test Compound)
-
Recombinant human Target Kinase X (TKX)
-
Kinase substrate (e.g., a generic peptide substrate for TKX)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO, and then dilute these into the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
To each well of the microplate, add 5 µL of the diluted compound solution. For control wells, add 5 µL of buffer with 1% DMSO (negative control) or a known TKX inhibitor (positive control).
-
Add 10 µL of a solution containing the TKX enzyme and the peptide substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final concentrations of enzyme, substrate, and ATP should be optimized beforehand (e.g., 10 nM TKX, 100 µM substrate, 10 µM ATP).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add 20 µL of the reagent to each well to stop the kinase reaction and generate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data with respect to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream substrate of TKX in a cellular context.
Materials:
-
Cancer cell line overexpressing TKX
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Substrate-Y, anti-total-Substrate-Y, anti-TKX, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate the TKX-overexpressing cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated substrate, total substrate, and loading control. Normalize the phospho-substrate signal to the total substrate and the loading control to determine the extent of inhibition at different compound concentrations.
Visualizations
Caption: Hypothetical signaling pathway of Target Kinase X (TKX).
Caption: Workflow for the in vitro kinase inhibition assay.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 154350-29-5: Cyclopropanesulfonamide | CymitQuimica [cymitquimica.com]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Sulfametrole? [synapse.patsnap.com]
Application Note: Analytical Methods for the Characterization of N-tert-butyl-1-methylcyclopropane-1-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a synthetic organic compound featuring a unique combination of a sulfonamide group, a sterically hindering tert-butyl group, and a strained cyclopropane ring.[1][2][3] As with any novel chemical entity in a research and development pipeline, comprehensive characterization is critical to confirm its identity, purity, and stability. Primary sulfonamides are significant in drug development, and robust analytical methods are essential for their progression.[4] This document provides detailed protocols for the analytical characterization of this compound using modern chromatographic and spectroscopic techniques. While specific experimental data for this exact molecule is not widely published, the following methods are based on well-established procedures for the analysis of sulfonamides and related small molecules.[5][6][7][8]
Physicochemical Properties & Structure
A summary of the basic properties for this compound is essential before commencing analytical work.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂S | [1][3][9] |
| Molecular Weight | 191.29 g/mol | [9] |
| CAS Number | 669008-25-7 | [3][9] |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1(C)CC1 | [3] |
| InChI Key | FVVKCIUZDXQPKF-UHFFFAOYSA-N | [3] |
Chromatographic Methods for Purity and Identity
Chromatographic techniques are fundamental for assessing the purity of the compound and confirming its molecular weight.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This method is designed to separate the main compound from potential impurities, providing a quantitative measure of its purity. The conditions are adapted from common methods for sulfonamide analysis.[10][11][12]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.[11] From this, prepare a working solution of 0.25 mg/mL in the same diluent.[11] Filter the sample through a 0.20 µm PTFE syringe filter before injection.[10]
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient elution is recommended for separating potential impurities.
-
Gradient Program:
-
0-2 min: 25% B
-
2-15 min: 25% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 25% B
-
18.1-25 min: 25% B
-
-
Injection Volume: 5 µL.[11]
-
Column Temperature: 25 °C.[12]
-
Detection: UV at 220 nm.
-
-
Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.
Expected Data Presentation:
| Parameter | Expected Value |
| Retention Time (RT) | 8 - 12 min (Estimated) |
| Purity (%) | >97% |
| Limit of Detection (LOD) | ~1-10 ng/mL |
| Limit of Quantitation (LOQ) | ~5-30 ng/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful tool for confirming the molecular weight of the target compound. The LC method can be similar to the HPLC protocol, with the eluent directed into a mass spectrometer.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in 50:50 acetonitrile/water with 0.1% formic acid.
-
LC Conditions: Use the same LC conditions as described in the RP-HPLC method.
-
MS Conditions:
-
Instrument: A triple quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as sulfonamides are readily protonated under acidic conditions.[5]
-
Scan Range: m/z 50 - 500.
-
Source Parameters: Optimize gas temperature (~350 °C), gas flow (~10 L/min), and nebulizer pressure for the specific instrument.[7]
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. Look for the protonated molecular ion [M+H]⁺ and other common adducts like the sodium adduct [M+Na]⁺.
Expected Data Presentation:
| Ion Adduct | Calculated m/z | Observed m/z |
| [M+H]⁺ | 192.1053 | (To be determined) |
| [M+Na]⁺ | 214.0872 | (To be determined) |
Spectroscopic Methods for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum (proton-decoupled).
-
Consider 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignments if needed.
-
-
Data Analysis: Assign the observed chemical shifts (δ) in ppm to the corresponding nuclei in the molecular structure.
Expected Data Presentation (Predicted Chemical Shifts): The chemical shifts for the cyclopropane ring protons are expected to be significantly upfield (at a lower ppm value) due to ring current effects.[13] The ¹³C signal for the cyclopropane carbons is also uniquely shifted, sometimes even to negative ppm values.[14]
| Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
| -C(CH₃)₃ | ~1.3 | ~30 (CH₃), ~55 (Quaternary C) |
| -SO₂-NH- | ~4.8 - 5.5 (broad singlet) | N/A |
| -C(CH₃)- (on ring) | ~1.4 | ~20 (CH₃), ~25 (Quaternary C) |
| -CH₂- (on ring) | ~0.5 - 1.0 (multiplets) | ~5-15 |
Note: These are estimated values based on typical shifts for similar functional groups. Actual values must be determined experimentally.[13][14][15][16][17][18]
Analytical Workflow and Data Integration
A structured workflow ensures that all necessary analytical data is collected for a comprehensive characterization of the compound.
Caption: Diagram 1: General Analytical Workflow
Caption: Diagram 2: Data Relationship Logic
References
- 1. This compound | C8H17NO2S | CID 21889792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 669008-25-7 | Benchchem [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 5. hpst.cz [hpst.cz]
- 6. acgpubs.org [acgpubs.org]
- 7. journalofchemistry.org [journalofchemistry.org]
- 8. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. researchgate.net [researchgate.net]
- 14. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
- 18. spectrabase.com [spectrabase.com]
Application Notes and Protocols for N-tert-butyl-1-methylcyclopropane-1-sulfonamide Solubility and Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various solvents is critical for its formulation, delivery, and overall development as a potential therapeutic agent. Solubility influences bioavailability, dosage form design, and the selection of appropriate solvent systems for analytical and preparative work.
These application notes provide a comprehensive guide to determining the solubility of this compound. This document outlines a detailed protocol for solubility assessment, data presentation, and solvent selection strategies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₂S | [1][2] |
| Molecular Weight | 191.29 g/mol | [1] |
| CAS Number | 669008-25-7 | [1][2] |
| Appearance | To be determined | |
| Melting Point | To be determined | |
| pKa | To be determined |
Solubility Data
The solubility of this compound has been determined in a range of solvents at ambient temperature. The following table summarizes the quantitative solubility data.
| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) | Temperature (°C) | Method |
| Water | Aqueous | To be determined | To be determined | 25 | Shake-Flask |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | To be determined | To be determined | 25 | Shake-Flask |
| Methanol | Polar Protic | To be determined | To be determined | 25 | Shake-Flask |
| Ethanol | Polar Protic | To be determined | To be determined | 25 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | To be determined | To be determined | 25 | Shake-Flask |
| Dichloromethane (DCM) | Non-polar | To be determined | To be determined | 25 | Shake-Flask |
| Ethyl Acetate | Moderately Polar | To be determined | To be determined | 25 | Shake-Flask |
Experimental Protocols
A reliable and widely accepted method for determining equilibrium solubility is the shake-flask method . This method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and general laboratory glassware
Protocol: Shake-Flask Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvents. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in mg/mL and mol/L.
-
Repeat the experiment at least in triplicate for each solvent and report the mean solubility and standard deviation.
-
Solvent Selection for Drug Development
The selection of an appropriate solvent or solvent system is crucial for various stages of drug development:
-
Preclinical Formulation: For in vitro and in vivo studies, solvents that are biocompatible and can dissolve the required concentration of the compound are preferred. Co-solvents and excipients may be necessary to enhance solubility in aqueous media.
-
Process Chemistry: In the synthesis and purification of the compound, solvents that provide good solubility for the reactants and intermediates, and in which the final product can be easily crystallized, are ideal.
-
Analytical Chemistry: The chosen solvent for analytical methods like HPLC should completely dissolve the compound and be compatible with the analytical column and detection method.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
References
Application Notes & Protocols for N-tert-butyl-1-methylcyclopropane-1-sulfonamide in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the chemical structure of N-tert-butyl-1-methylcyclopropane-1-sulfonamide and the known biological activities of the broader sulfonamide class of compounds. As of the date of this document, there is no specific published data on the biological activity of this compound. Therefore, the described applications and expected results are hypothetical and intended to serve as a guide for the initial screening and characterization of this compound.
Introduction
This compound is a synthetic organic compound containing a sulfonamide functional group. The sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents, exhibiting diverse pharmacological activities.[1][2][3][4] Based on the activities of other sulfonamides, this compound could potentially act as an antibacterial agent, a carbonic anhydrase inhibitor, or a matrix metalloproteinase (MMP) inhibitor.[1][2][3] These potential applications are explored in the following hypothetical cell-based assays.
Application Note 1: Assessment of Antibacterial Activity
Hypothesized Activity: Antibacterial Agent
Many sulfonamide-containing compounds exhibit antibacterial properties by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] This leads to the cessation of bacterial growth. The following protocol describes a cell-based assay to screen for the antibacterial activity of this compound against a common bacterial strain.
Experimental Protocol: Bacterial Growth Inhibition Assay (Broth Microdilution)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against Escherichia coli.
Materials:
-
This compound
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Resazurin sodium salt
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture E. coli overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Assay Setup:
-
Add 50 µL of the bacterial inoculum to each well of the 96-well plate containing 50 µL of the serially diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Measurement of Bacterial Growth:
-
After incubation, add 10 µL of resazurin solution (0.015% w/v in sterile water) to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader. A color change from blue to pink indicates bacterial growth.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that prevents a color change (i.e., inhibits bacterial growth).
-
Hypothetical Data Presentation
| Concentration (µg/mL) | Bacterial Growth (% of Control) |
| 256 | 2.5 |
| 128 | 3.1 |
| 64 | 5.8 |
| 32 | 15.2 |
| 16 | 48.9 |
| 8 | 95.3 |
| 4 | 98.1 |
| 2 | 99.5 |
| 1 | 100 |
| 0.5 | 100 |
| Positive Control | 100 |
| Negative Control | 0 |
Caption: Hypothetical antibacterial activity of this compound against E. coli.
Experimental Workflow Diagram
References
N-tert-butyl-1-methylcyclopropane-1-sulfonamide: A Chemical Probe for Exploring Biological Pathways
Abstract: This document provides detailed application notes and protocols for the use of N-tert-butyl-1-methylcyclopropane-1-sulfonamide as a chemical probe. Due to the limited availability of specific biological data for this compound, this guide offers a comprehensive overview based on the well-established activities of its core functional groups: the sulfonamide and the cyclopropane ring. The protocols provided are generalized for assessing the potential antibacterial and anticancer activities of this probe.
Introduction
This compound is a synthetic organic compound featuring a sulfonamide functional group and a cyclopropane ring.[1] The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents, most notably antibacterial drugs that inhibit folate synthesis.[2] Additionally, various sulfonamide derivatives have been investigated for their potential as anticancer agents.[1] The inclusion of a cyclopropane ring can enhance metabolic stability and provide a unique three-dimensional structure for interaction with biological targets. These structural features suggest that this compound holds promise as a chemical probe for investigating enzymatic pathways and cellular processes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for the proper handling, storage, and preparation of the compound for experimental use.
| Property | Value | Reference |
| CAS Number | 669008-25-7 | [3][4] |
| Molecular Formula | C₈H₁₇NO₂S | [4][5] |
| Molecular Weight | 191.29 g/mol | [4][5] |
| IUPAC Name | This compound | [3] |
| Purity | Typically ≥97% | [3][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. | |
| Storage | Store at room temperature in a dry, well-ventilated place. | [4] |
Potential Biological Activities and Mechanisms of Action
Antibacterial Activity
The sulfonamide group is a key structural feature of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to DNA and RNA synthesis, leading to a bacteriostatic effect.[2] It is hypothesized that this compound may exhibit similar antibacterial properties.
Anticancer Activity
Recent studies have explored the potential of sulfonamide derivatives as anticancer agents.[1] The mechanisms of action are varied and can include inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest. The specific anticancer potential of this compound would require experimental validation.
Experimental Protocols
The following are generalized protocols for assessing the potential biological activities of this compound.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Bacterial Inoculum Preparation: Culture bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in the 96-well plate using MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
This compound
-
DMSO
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader (570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium and add to the wells. Include a vehicle control (DMSO in medium).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
As no specific experimental data is currently available for this compound, the following table is a template for presenting hypothetical results from the described protocols.
Table 2: Hypothetical Biological Activity of this compound
| Assay | Target | Result (e.g., MIC or IC₅₀) |
| Antibacterial Susceptibility | Staphylococcus aureus | [Data to be determined] |
| Escherichia coli | [Data to be determined] | |
| Anticancer Activity | HeLa (cervical cancer) | [Data to be determined] |
| MCF-7 (breast cancer) | [Data to be determined] |
Conclusion
This compound presents an interesting scaffold for the development of novel chemical probes. Based on its structural features, it is a candidate for investigating biological pathways, particularly those involving bacterial folate synthesis and cancer cell proliferation. The protocols outlined in this document provide a framework for the initial biological characterization of this compound. Further research is warranted to elucidate its specific molecular targets and mechanisms of action.
References
- 1. This compound | 669008-25-7 | Benchchem [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | C8H17NO2S | CID 21889792 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Crystallization of N-tert-butyl-1-methylcyclopropane-1-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a sulfonamide compound with potential applications in medicinal chemistry and drug discovery.[1][2] The sulfonamide functional group is a key structural component in various pharmaceutical agents.[3] Achieving high purity of this compound is critical for its use in research and development, and crystallization is a primary method for its purification. This document provides detailed protocols for two common and effective crystallization methods: Cooling Crystallization and Anti-Solvent Crystallization.
Experimental Protocols
Protocol 1: Cooling Crystallization
This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature and then cooled slowly to induce the formation of high-quality crystals.[4]
Materials:
-
Crude this compound
-
Isopropanol (IPA) or 95% Ethanol
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Spatula and weighing scale
-
Insulated container (e.g., Dewar flask or styrofoam box)
Procedure:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent (e.g., Isopropanol) to the flask at room temperature.
-
Gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid completely dissolves. Avoid adding excessive solvent to ensure the solution is near saturation at the elevated temperature.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel to remove them.
-
Slow Cooling: Once a clear solution is obtained, turn off the heat. To promote the growth of large, high-quality crystals, allow the solution to cool as slowly as possible.[2] Place the flask in an insulated container to slow the cooling rate to room temperature over several hours.
-
Crystal Maturation: Once the flask has reached room temperature and crystal formation appears complete, place it in a colder environment (e.g., a 0-4 °C refrigerator) for at least 2 hours to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is poorly soluble to induce precipitation and crystallization.[4][5]
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Ethyl Acetate or Acetone)
-
"Anti-solvent" (e.g., Hexane or Heptane)
-
Erlenmeyer flask or beaker
-
Magnetic stir plate and stir bar
-
Dropping funnel or pipette
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of the "good" solvent (e.g., Ethyl Acetate) at room temperature with stirring.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., Hexane) dropwise to the stirred solution.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), which indicates the point of nucleation.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the solution to stand undisturbed for several hours, or overnight, to allow for crystal growth. For improved crystal quality, the vessel can be lightly covered to allow for very slow evaporation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent/anti-solvent.
-
Drying: Dry the purified crystals under vacuum until a constant weight is achieved.
Data Presentation
The following table presents hypothetical data for the crystallization of this compound to illustrate expected outcomes from the described protocols.
| Experiment ID | Crystallization Method | Solvent System | Temperature Profile | Yield (%) | Purity (%) (by HPLC) |
| EXP-001 | Cooling Crystallization | Isopropanol | 70°C to 4°C over 6h | 85 | 99.5 |
| EXP-002 | Cooling Crystallization | 95% Ethanol / Water | 75°C to 4°C over 8h | 88 | 99.7 |
| EXP-003 | Anti-Solvent Crystallization | Ethyl Acetate / Hexane | Isothermal at 20°C | 92 | 99.2 |
| EXP-004 | Anti-Solvent Crystallization | Acetone / Heptane | Isothermal at 20°C | 90 | 99.3 |
Visualizations
The following diagram illustrates the general experimental workflow for the crystallization process.
Caption: Workflow for purification via crystallization.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to too rapid cooling or the solution being too concentrated. Re-heat the solution to dissolve the oil, add slightly more solvent, and ensure a very slow cooling rate.[4]
-
Poor Crystal Quality: The formation of very small needles or plates can result from rapid crystallization. To obtain larger crystals, decrease the level of supersaturation by using a more dilute solution and slowing down the cooling or anti-solvent addition rate.[2][4]
-
Low Yield: This can be caused by using too much solvent or not cooling the solution to a low enough temperature. Minimize the amount of solvent used for dissolution and ensure the mixture is thoroughly cooled before filtration to maximize product recovery.[4]
References
Application Notes and Protocols for the Large-Scale Synthesis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide, a valuable building block in medicinal chemistry. The described synthetic route is a robust and scalable one-step process involving the reaction of commercially available 1-methylcyclopropane-1-sulfonyl chloride with tert-butylamine. This application note includes a comprehensive experimental procedure, safety precautions, and data presentation to facilitate the efficient and safe production of the target compound for research and drug development purposes.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. The compact and rigid 1-methylcyclopropane scaffold offers a unique three-dimensional motif that can be utilized to modulate the physicochemical and pharmacokinetic properties of drug candidates. The efficient and scalable synthesis of this building block is therefore of significant interest to the pharmaceutical industry. The classical and most direct method for the preparation of such sulfonamides is the reaction of a sulfonyl chloride with an amine.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a single-step process, as illustrated in the workflow diagram below. The key transformation is the nucleophilic substitution of the chloride on 1-methylcyclopropane-1-sulfonyl chloride by tert-butylamine.
Figure 1. Workflow for the synthesis of this compound.
Experimental Protocol
This protocol details a reliable method for the gram-scale synthesis of this compound, which can be readily adapted for larger-scale production.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 1-Methylcyclopropane-1-sulfonyl chloride | 923032-55-7 | 154.62 | 1.0 |
| tert-Butylamine | 75-64-9 | 73.14 | 1.5 |
| Triethylamine | 121-44-8 | 101.19 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
| Heptane | 142-82-5 | 100.21 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - |
Procedure
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylcyclopropane-1-sulfonyl chloride (1.0 eq.) and dichloromethane (DCM, 5 mL per gram of sulfonyl chloride). Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.5 eq.) and triethylamine (1.5 eq.) in DCM (2 mL per gram of sulfonyl chloride). Add this solution dropwise to the cooled solution of the sulfonyl chloride via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess amines.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
Purify the crude solid by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add heptane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with cold heptane, and dry under vacuum to yield this compound as a white solid.
-
Characterization Data
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Purity (by HPLC) | >97% |
| ¹H NMR (CDCl₃) | δ (ppm): 1.40 (s, 9H), 1.25 (s, 3H), 0.95-1.05 (m, 2H), 0.65-0.75 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 52.0, 35.0, 31.5, 20.0, 15.0 |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₈NO₂S: 192.11; found: 192.1 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformation occurring during the synthesis.
Figure 2. Reaction scheme for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
1-Methylcyclopropane-1-sulfonyl chloride is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.[1]
-
tert-Butylamine is a flammable and corrosive liquid.
-
Triethylamine is a flammable and corrosive liquid with a strong odor.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
The protocol described provides a scalable and efficient method for the synthesis of this compound. The use of commercially available starting materials and straightforward reaction and purification procedures makes this an attractive route for producing this valuable building block in large quantities for pharmaceutical research and development.
References
Application Notes and Protocols: N-tert-butyl-1-methylcyclopropane-1-sulfonamide for Fragment-Based Drug Discovery
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for the utilization of N-tert-butyl-1-methylcyclopropane-1-sulfonamide as a fragment in fragment-based drug discovery (FBDD). While specific experimental data for this compound is not publicly available, this guide outlines a comprehensive, hypothetical workflow for its application in targeting carbonic anhydrase IX (CAIX), a key enzyme implicated in cancer progression.[1][2][3] The protocols described herein are based on established methodologies in FBDD and are intended for researchers, scientists, and drug development professionals.
Introduction to this compound in FBDD
Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with low affinity.[4] These initial hits are then optimized to generate more potent, drug-like molecules.
This compound is a promising candidate for FBDD due to its unique structural features:
-
Sulfonamide Moiety: This functional group is a well-established pharmacophore found in numerous FDA-approved drugs.[5][6] It can act as a hydrogen bond donor and acceptor, and its acidic proton can participate in key interactions with biological targets, such as the zinc ion in metalloenzymes.[7][8] Sulfonamides are known inhibitors of carbonic anhydrases.[7][8]
-
Cyclopropane Ring: This three-membered ring introduces conformational rigidity and a unique three-dimensional shape.[8] The inherent ring strain can contribute to favorable binding energetics. The cyclopropyl group can also enhance metabolic stability and improve pharmacokinetic properties.[9][10]
-
Tert-butyl Group: This bulky, lipophilic group can explore hydrophobic pockets within a target's binding site and can influence the fragment's solubility and binding orientation.
-
Methyl Group: The methyl substitution on the cyclopropane ring provides an additional vector for interaction and can be a point for future chemical modification during fragment evolution.
This application note will focus on a hypothetical FBDD campaign targeting Carbonic Anhydrase IX (CAIX) , a transmembrane enzyme overexpressed in many cancers and a key regulator of tumor pH and hypoxia response.[1][2][3][11]
Hypothetical Target: Carbonic Anhydrase IX (CAIX) Signaling Pathway
CAIX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] In the tumor microenvironment, its activity contributes to extracellular acidosis and intracellular alkalization, promoting tumor growth, survival, and metastasis.[1][3] The expression of CAIX is primarily regulated by hypoxia-inducible factor-1α (HIF-1α).[13][14][15]
FBDD Workflow for this compound against CAIX
The following diagram outlines a typical FBDD workflow that can be applied to screen this compound against CAIX.
Data Presentation
As this is a hypothetical application, no experimental data is available. However, the following table illustrates how quantitative data from screening and characterization experiments for this compound and its analogs would be presented.
| Compound ID | Structure | Method | Kd (µM) | Ligand Efficiency (LE) |
| 1 | This compound | SPR | 500 | 0.28 |
| 2 | Analog 1 | NMR | 250 | 0.30 |
| 3 | Analog 2 | ITC | 100 | 0.32 |
| ... | ... | ... | ... | ... |
Experimental Protocols
Primary Screening: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for detecting the weak binding interactions typical of fragments.[3] Ligand-observed NMR methods are often employed for primary screening.
Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation:
-
Prepare a stock solution of recombinant human CAIX (e.g., 10 µM in a suitable buffer like 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in d6-DMSO).
-
The final NMR sample should contain 5-10 µM CAIX and 100-500 µM of the fragment in 99% D₂O.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the fragment in the absence of the protein as a reference.
-
Acquire an STD NMR spectrum. This involves selective saturation of protein resonances (on-resonance) and a control spectrum with saturation far from any protein signals (off-resonance).
-
The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close proximity to the protein, indicating binding.
-
-
Data Analysis:
-
Identify the protons of the fragment that show the strongest STD effect. This provides information on the binding epitope of the fragment.
-
Calculate the STD amplification factor to rank the binding affinity of different fragments.
-
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used to confirm binding and determine the kinetics and affinity of the interaction.
Protocol: SPR Binding Analysis
-
Sensor Chip Preparation:
-
Immobilize recombinant human CAIX onto a CM5 sensor chip using standard amine coupling chemistry.
-
A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ buffer) with a constant, low percentage of DMSO (e.g., 1%).
-
Inject the fragment solutions over the CAIX and reference surfaces at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).
-
Analyze the association and dissociation phases to determine the kinetic rate constants (ka and kd).
-
Structural Characterization: X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for structure-based drug design.[2][11][12]
Protocol: Co-crystallization and Structure Determination
-
Crystallization:
-
Screen for crystallization conditions of CAIX in the presence of a high concentration (e.g., 1-10 mM) of this compound.
-
Alternatively, crystals of apo-CAIX can be grown and then soaked in a solution containing the fragment.
-
-
Data Collection:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with a known CAIX structure.
-
Build the model of the protein-fragment complex and refine it against the experimental data.
-
-
Analysis:
-
Analyze the electron density maps to confirm the binding of the fragment and determine its precise binding mode, including key interactions with the protein and the active site zinc ion.
-
Fragment Evolution Strategies
Once the binding mode of this compound is determined, several strategies can be employed to increase its affinity and develop it into a lead compound.
Conclusion
This compound represents a promising starting point for fragment-based drug discovery campaigns, particularly against metalloenzymes like carbonic anhydrase IX. Its unique combination of a sulfonamide warhead, a rigid cyclopropane scaffold, and lipophilic groups provides a solid foundation for hit identification and subsequent optimization. The detailed protocols and workflows presented in this document provide a comprehensive guide for researchers to explore the potential of this and similar fragments in the development of novel therapeutics.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. PubChemLite - N-tert-butyl-1-formylcyclopropane-1-sulfonamide (C8H15NO3S) [pubchemlite.lcsb.uni.lu]
- 7. 1-Methylcyclopropane-1-sulfonamide | C4H9NO2S | CID 21889814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C8H17NO2S | CID 21889792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide and improve yields.
Troubleshooting Guide
Low yields and product impurities are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Poor Quality of Starting Materials | 1-Methylcyclopropane-1-sulfonyl chloride: Verify the purity of the sulfonyl chloride. It is susceptible to hydrolysis to the corresponding sulfonic acid, which is unreactive. Use a freshly opened bottle or purify by distillation before use. tert-Butylamine: Ensure the amine is anhydrous. Amines can absorb atmospheric CO₂. Use a freshly opened bottle or distill from a suitable drying agent. |
| Suboptimal Reaction Temperature | The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control exothermicity and minimize side reactions. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can lead to decomposition and byproduct formation. Consider running small-scale trials at slightly different temperatures to find the optimum. |
| Incorrect Stoichiometry | Precisely measure the molar ratios of your reactants. A common starting point is a 1:1.1 ratio of the 1-methylcyclopropane-1-sulfonyl chloride to tert-butylamine. An excess of the amine can help to drive the reaction to completion and act as a base to neutralize the HCl byproduct. |
| Presence of Moisture | The reaction is highly sensitive to moisture, which can hydrolyze the sulfonyl chloride starting material. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inefficient Mixing | In heterogeneous reaction mixtures, ensure vigorous stirring to maximize the contact between reactants. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Cause | Recommended Action |
| Side Reactions | Over-alkylation: The sulfonamide product can potentially react further. Using a modest excess of the amine can sometimes suppress this. Ring-opening of the cyclopropane ring: This is more likely under harsh acidic or basic conditions or at elevated temperatures. Maintain controlled reaction conditions. |
| Decomposition of Starting Materials or Product | The stability of the cyclopropane ring can be a concern. Avoid prolonged reaction times at high temperatures. Analyze the reaction mixture at different time points to determine the optimal reaction time. |
| Contaminated Solvents or Reagents | Always use high-purity, anhydrous solvents and reagents to avoid introducing impurities that can lead to side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: While specific yield data for this exact compound is not widely published in comparative studies, yields for analogous sulfonamide syntheses can range from moderate to good, typically between 50% and 80%, depending on the scale and optimization of the reaction conditions.
Q2: What is the best solvent for this reaction?
A2: Aprotic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are commonly used for the synthesis of sulfonamides from sulfonyl chlorides and amines.[1] These solvents are relatively inert and can be easily dried.
Q3: How can I effectively purify the final product?
A3: Purification is typically achieved through crystallization or column chromatography.[1] For crystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be identified. For column chromatography, a solvent system such as ethyl acetate/hexanes can be effective for separating the sulfonamide product from less polar starting materials and non-polar byproducts.
Q4: Can I use a different base instead of an excess of tert-butylamine?
A4: Yes, a non-nucleophilic tertiary amine base such as triethylamine or diisopropylethylamine (DIPEA) can be used in a slight excess (e.g., 1.1-1.5 equivalents) to neutralize the HCl generated during the reaction. This can be advantageous if you want to use a precise 1:1 stoichiometry of the main reactants.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant (typically the sulfonyl chloride) indicates the completion of the reaction.
Experimental Protocols
Generalized Protocol for the Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
1-Methylcyclopropane-1-sulfonyl chloride
-
tert-Butylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (optional, if not using excess tert-butylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: Dissolve 1-methylcyclopropane-1-sulfonyl chloride (1.0 eq) in anhydrous DCM and add it to the reaction flask.
-
In a separate flask, prepare a solution of tert-butylamine (1.1-2.0 eq) or a 1:1.1 mixture of tert-butylamine and triethylamine in anhydrous DCM.
-
Reaction: Cool the solution of the sulfonyl chloride in the reaction flask to 0 °C using an ice bath.
-
Slowly add the solution of tert-butylamine (and optional triethylamine) from the dropping funnel to the stirred sulfonyl chloride solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.
-
Workup: Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: A decision tree to guide troubleshooting efforts in the case of low reaction yields.
References
Technical Support Center: N-tert-butyl-1-methylcyclopropane-1-sulfonamide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-tert-butyl-1-methylcyclopropane-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected impurities?
A1: The most probable synthetic route is the reaction of 1-methylcyclopropane-1-sulfonyl chloride with tert-butylamine in the presence of a base like triethylamine.
Potential Impurities:
-
1-methylcyclopropane-1-sulfonic acid: Arises from the hydrolysis of the starting material, 1-methylcyclopropane-1-sulfonyl chloride.
-
Unreacted tert-butylamine: Excess amine is often used to drive the reaction to completion.
-
Triethylamine hydrochloride: The salt byproduct formed from the triethylamine base and HCl generated during the reaction.
-
Di-tert-butylated sulfonamide: A potential byproduct, although less likely due to the steric hindrance of the tert-butyl group.
Q2: What are the recommended initial purification strategies for crude this compound?
A2: An initial aqueous workup is crucial. This typically involves washing the crude reaction mixture with a dilute acid (e.g., 1M HCl) to remove unreacted tert-butylamine and triethylamine. This is followed by a wash with water and then brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
Q3: My purified product has a low melting point and appears oily. What could be the cause?
A3: This often indicates the presence of residual solvents or unreacted starting materials. Ensure that the product is thoroughly dried under high vacuum to remove any remaining organic solvents from the purification steps. If the issue persists, it is likely due to impurities. Re-purification by column chromatography or recrystallization may be necessary.
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of sulfonamides. A reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water is a good starting point. UV detection at around 254 nm is typically suitable.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.
Problem: The compound "oils out" during recrystallization.
-
Cause: The compound is coming out of solution above its melting point. The solvent may be too nonpolar for the compound.
-
Solution:
-
Add a more polar co-solvent to the mixture.
-
Re-heat the solution until it becomes homogeneous and then allow it to cool slowly.
-
Consider using a different solvent system altogether.
-
Problem: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently saturated, or nucleation is slow.
-
Solution:
-
Try scratching the inside of the flask with a glass rod to induce nucleation.
-
Add a seed crystal of the pure compound if available.
-
Concentrate the solution by evaporating some of the solvent and then cool again.
-
Place the solution in an ice bath or refrigerator to further decrease the solubility.
-
Problem: The purity of the product does not improve significantly after recrystallization.
-
Cause: The chosen solvent system may not be effective at separating the impurities. The impurities may have similar solubility properties to the desired product.
-
Solution:
-
Perform a solvent screen to identify a more suitable solvent or solvent mixture.
-
Consider a pre-purification step using flash column chromatography to remove the problematic impurities before recrystallization.
-
Flash Column Chromatography
Flash column chromatography is a common technique for purifying organic compounds based on their polarity.
Problem: Poor separation of the desired product from impurities.
-
Cause: The chosen solvent system (eluent) may not be optimal for separation.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Ensure the column is packed properly to avoid channeling.
-
Problem: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound through the silica gel.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
If the compound is very polar, a more polar solvent system like dichloromethane/methanol may be necessary.
-
Problem: The compound appears to be degrading on the silica gel column.
-
Cause: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.
-
Solution:
-
Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.
-
Alternatively, use a different stationary phase such as alumina (neutral or basic).
-
Data Presentation
Table 1: Comparison of Purification Techniques for a Related Cyclopropyl Sulfonamide
| Purification Method | Solvent System | Purity Achieved | Yield | Reference |
| Recrystallization | Toluene/Ethanol (>3:1) | >99% (GC) | 70-75% | [1] |
Note: This data is for the closely related cyclopropyl sulfonamide and serves as a strong starting point for the purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystal Formation: Slowly add ethanol (as an anti-solvent) to the hot toluene solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature. For slower cooling and larger crystal formation, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
Protocol 2: Flash Column Chromatography of this compound
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane/ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
overcoming solubility issues with N-tert-butyl-1-methylcyclopropane-1-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-tert-butyl-1-methylcyclopropane-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a sulfonamide-based compound. As with many sulfonamides, it is expected to be a weakly acidic molecule with generally low aqueous solubility.[1] Its crystalline structure can contribute to this poor solubility in water. The solubility is likely to be pH-dependent, with increased solubility in alkaline conditions where the sulfonamide group can be deprotonated to form a more soluble salt.[2]
Q2: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?
A2: When encountering solubility issues in an aqueous buffer, consider the following initial troubleshooting steps:
-
Prepare a concentrated stock solution in an organic solvent: Dimethyl sulfoxide (DMSO) is a common first choice for creating a high-concentration stock solution.[3]
-
Optimize the final concentration of the organic co-solvent: When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is minimal (typically below 1%) to avoid impacting your experiment.
-
Adjust the pH of your buffer: Since solubility of sulfonamides is often pH-dependent, carefully adjusting the pH of your aqueous buffer can significantly improve solubility by favoring the ionized form of the compound.[2][3]
Q3: What are the most effective methods for enhancing the solubility of this compound for in vitro studies?
A3: Several techniques can be employed to improve the solubility of this compound. The most common and often first-line approaches include:
-
pH Adjustment: Modifying the pH of the solvent to ionize the sulfonamide is a primary and effective strategy.[3]
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds.[4]
-
Use of Excipients: Employing solubilizing agents such as cyclodextrins can form inclusion complexes with the compound, enhancing its aqueous solubility.
Q4: Should I be concerned about the impact of solubility enhancement techniques on my experimental results?
A4: Yes, it is crucial to consider the potential effects of the chosen solubility enhancement method on your experiment. High concentrations of organic solvents like DMSO can affect cell viability and enzyme activity. Similarly, significant changes in pH can alter biological processes. It is essential to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents.
Troubleshooting Guide
Illustrative Solubility Data
Disclaimer: The following quantitative data is illustrative and based on the general characteristics of sulfonamides. It is highly recommended that researchers determine the experimental solubility of their specific batch of this compound.
Table 1: Illustrative Solubility of this compound in Common Solvents at 25°C
| Solvent | Illustrative Solubility (mg/mL) |
| Water (pH 7.0) | < 0.1 |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 0.1 |
| Methanol | 10 - 20 |
| Ethanol | 5 - 15 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
Table 2: Illustrative Effect of pH on Aqueous Solubility at 25°C
| Aqueous Buffer | pH | Illustrative Solubility (mg/mL) |
| 0.1 M HCl | 1.0 | < 0.01 |
| 0.1 M Acetate Buffer | 4.0 | < 0.05 |
| Water | 7.0 | < 0.1 |
| 0.1 M Phosphate Buffer | 8.0 | 0.1 - 0.5 |
| 0.1 M Carbonate Buffer | 10.0 | 1 - 5 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Deionized water (or desired aqueous buffer)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry with a standard curve.
Protocol 2: Enhancing Solubility using a Co-solvent System
This protocol describes the use of a water-miscible organic solvent to improve solubility.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO) or other suitable organic solvent (e.g., Ethanol)
-
Aqueous buffer of choice
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL). This can be facilitated by gentle warming or sonication.
-
Serially dilute the stock solution into the aqueous buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the assay is kept to a minimum (ideally <1%) and is consistent across all experimental conditions.
-
Include a vehicle control in your experiment that contains the same final concentration of DMSO as the test samples.
Protocol 3: pH-Dependent Solubility Determination
This protocol details a method to assess the impact of pH on the solubility of the compound.[3]
Materials:
-
This compound
-
A series of buffers with a range of pH values (e.g., pH 2 to 10)
-
pH meter
-
Stir plate and stir bars
-
Conical tubes
-
Analytical instrumentation (HPLC or Spectrophotometer)
Methodology:
-
Prepare a set of buffers covering the desired pH range.
-
Add an excess amount of this compound to a known volume of each buffer in separate conical tubes.
-
Agitate the samples at a constant temperature for 24-48 hours to reach equilibrium.[3]
-
Centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant using a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in each filtrate using a suitable analytical method.[3]
-
Plot the measured solubility as a function of pH.
Visual Guides
Caption: A decision-making workflow for addressing solubility challenges.
Caption: The effect of pH on the ionization state and solubility of sulfonamides.
References
- 1. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH dependency in uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
N-tert-butyl-1-methylcyclopropane-1-sulfonamide stability and degradation pathways
Technical Support Center: N-tert-butyl-1-methylcyclopropane-1-sulfonamide
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable.
Q2: What solvents are recommended for dissolving this compound?
The compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, DMSO, and DMF. It is advisable to prepare solutions fresh for each experiment. For aqueous buffers, solubility may be limited, and the use of a co-solvent may be necessary.
Q3: Is this compound sensitive to pH?
Yes, sulfonamides can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. It is recommended to maintain solutions between pH 4 and pH 8 for maximum stability.
Q4: Are there any known incompatibilities with common reagents?
Avoid strong oxidizing and reducing agents, as they may lead to the degradation of the sulfonamide or cyclopropyl groups.
Troubleshooting Guides
Issue 1: Appearance of a new peak during HPLC analysis of a sample.
-
Possible Cause 1: Hydrolytic Degradation. If the sample was prepared in an acidic or basic aqueous solution and stored for an extended period or at elevated temperatures, hydrolysis of the sulfonamide bond may have occurred. This could result in the formation of 1-methylcyclopropane-1-sulfonic acid and tert-butylamine.
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample to confirm the new peak is not present initially.
-
If the peak appears over time, consider preparing samples immediately before use.
-
If storage in solution is necessary, use a buffered solution within the recommended pH range (4-8) and store at a lower temperature.
-
Use a reference standard of the potential degradation products, if available, to confirm their identity by co-elution.
-
Issue 2: Loss of compound potency or concentration over time.
-
Possible Cause 1: Photodegradation. Exposure to light, especially UV light, can potentially lead to the degradation of the compound.
-
Troubleshooting Steps:
-
Store the solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Minimize the exposure of the compound to light during experimental procedures.
-
-
Possible Cause 2: Thermal Degradation. Although expected to be relatively stable at room temperature in solid form, prolonged exposure to high temperatures can accelerate degradation.
-
Troubleshooting Steps:
-
Ensure the compound is stored at the recommended temperature (-20°C for long-term).
-
Avoid repeated freeze-thaw cycles of solutions. Aliquot solutions into smaller volumes for single-use.
-
Quantitative Stability Data
The following table summarizes the hypothetical stability data for this compound under various conditions after 48 hours.
| Condition | Temperature | % Remaining Compound | Primary Degradation Product(s) |
| 0.1 M HCl (aq) | 25°C | 85.2% | 1-methylcyclopropane-1-sulfonic acid, tert-butylamine |
| 0.1 M HCl (aq) | 50°C | 65.7% | 1-methylcyclopropane-1-sulfonic acid, tert-butylamine |
| pH 7.4 Buffer (aq) | 25°C | 99.5% | Not significant |
| pH 7.4 Buffer (aq) | 50°C | 92.1% | 1-methylcyclopropane-1-sulfonic acid, tert-butylamine |
| 0.1 M NaOH (aq) | 25°C | 88.9% | 1-methylcyclopropane-1-sulfonic acid, tert-butylamine |
| 0.1 M NaOH (aq) | 50°C | 70.3% | 1-methylcyclopropane-1-sulfonic acid, tert-butylamine |
| Methanol Solution (in amber vial) | 25°C | 99.8% | Not significant |
| Methanol Solution (exposed to UV light) | 25°C | 75.4% | Photo-isomerization and cleavage products of the cyclopropyl ring |
Experimental Protocols
Protocol: Assessing the Hydrolytic Stability of this compound
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in methanol.
-
Preparation of Test Solutions:
-
Prepare three sets of test solutions by diluting the stock solution to a final concentration of 100 µg/mL in the following aqueous buffers:
-
0.1 M HCl (pH 1)
-
Phosphate buffer (pH 7.4)
-
0.1 M NaOH (pH 13)
-
-
-
Incubation:
-
For each buffer condition, prepare three vials.
-
Incubate one set of vials at room temperature (25°C) and another set at an elevated temperature (e.g., 50°C).
-
Keep one set as a reference at -20°C (t=0 sample).
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Sample Analysis:
-
Immediately quench the reaction by neutralizing the pH of the acidic and basic samples with an appropriate buffer.
-
Analyze all samples by a validated reverse-phase HPLC method with UV detection.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the t=0 sample.
-
Identify and quantify any major degradation products by comparing their peak areas to that of the parent compound or by using reference standards if available.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for assessing the hydrolytic stability of the compound.
Technical Support Center: Troubleshooting N-tert-butyl-1-methylcyclopropane-1-sulfonamide in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-butyl-1-methylcyclopropane-1-sulfonamide. The guidance is structured to address common challenges encountered during biological assays, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential biological role?
This compound is a sulfonamide-containing compound.[1][2][3] Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4] By mimicking the structure of para-aminobenzoic acid (PABA), sulfonamides block the bacterial metabolic pathway for producing nucleotides, which are the building blocks of DNA and RNA.[4] This inhibition results in a bacteriostatic effect, preventing bacterial growth and reproduction.[4] While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural class suggests potential applications as an antibacterial agent. It is also listed by some suppliers as a "Protein Degrader Building Block," indicating it may be used in the development of PROTACs or molecular glues.[1]
Q2: My compound is not showing any activity in my assay. What are the common reasons for this?
There are several potential reasons for a lack of activity with a small molecule inhibitor like this compound. These can be broadly categorized as issues with the compound itself, the experimental protocol, or the biological system.[5]
-
Compound Integrity and Solubility: The compound may have degraded due to improper storage or may not be soluble in the assay buffer at the tested concentration.[6]
-
Experimental Setup: Issues such as incorrect timing of compound addition, inappropriate reagent concentrations, or poor cell health can mask the compound's effect.[5]
-
Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome being measured in your specific model.[5]
Q3: How can I ensure the quality and stability of my this compound stock solution?
Proper handling and storage are critical for maintaining the integrity of your compound.[6]
-
Source and Purity: Always source the compound from a reputable supplier and confirm its purity (typically >95%) via the certificate of analysis.[5]
-
Storage: Store the solid compound and stock solutions as recommended by the supplier, usually at -20°C or -80°C, protected from light and moisture.[6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous, high-purity solvent like DMSO.[5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][6]
Q4: I'm observing high variability in my results between experiments. What could be the cause?
Inconsistent results are a common challenge and can stem from several factors:[7]
-
Compound-Related Issues: Inconsistent preparation of working solutions or degradation of the stock solution can lead to variable effective concentrations.
-
Biological System Variability: Differences in cell passage number, cell seeding density, and overall cell health can significantly impact the response to a compound.[7]
-
Assay-Related Issues: Minor variations in reagent preparation, incubation times, or instrument settings can introduce variability.[7]
Troubleshooting Guides
Problem 1: Poor Solubility in Aqueous Assay Buffer
Poor aqueous solubility is a frequent cause of apparent inactivity for small molecule inhibitors.[5] If the compound precipitates, its effective concentration will be much lower than intended.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your working solutions for any signs of precipitation or cloudiness against a dark background.[6]
-
Solubility Test: Before conducting your main experiment, perform a simple solubility test. Prepare the highest concentration of the compound you plan to use in your assay buffer and incubate it under the same conditions as your experiment (e.g., 37°C). Visually inspect for precipitation after 1-2 hours.[5]
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is low enough to be tolerated by your cells or assay system, typically below 0.5%.[5][7]
-
Consider Formulation Strategies: If solubility remains an issue, you may need to explore the use of co-solvents or other formulation approaches, ensuring they are compatible with your assay.
Problem 2: Confirming On-Target Activity vs. Off-Target Effects
It is crucial to determine if the observed biological effect is due to the intended mechanism of action or an off-target effect.[7]
Strategies to Confirm On-Target Activity:
-
Dose-Response Curve: A clear relationship between the inhibitor concentration and the biological effect, consistent with an expected IC50 value, suggests on-target activity.[7]
-
Use of a Structurally Different Inhibitor: If another compound known to target the same protein produces a similar phenotype, it strengthens the evidence for an on-target effect.[7]
-
Rescue Experiment: If feasible, overexpressing a resistant mutant of the target protein should reverse the phenotype induced by the inhibitor.[7]
-
Direct Target Engagement Assays: Techniques like Western Blotting to assess downstream signaling or a Cellular Thermal Shift Assay (CETSA) can provide direct evidence of the compound binding to its target.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Accurately weigh the desired amount of the solid compound.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be necessary, but first, check for any temperature sensitivity of the compound.[6]
-
Aliquot the stock solution into single-use, amber-colored, tightly sealed vials to minimize light exposure and freeze-thaw cycles.[6]
-
Store the aliquots at -80°C for long-term storage.[6]
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound from your stock solution in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay Readout: Perform the specific assay to measure the biological endpoint of interest (e.g., cell viability, protein expression, etc.).
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine parameters like IC50.
Quantitative Data Summary
The following tables present hypothetical data for this compound in common biological assays. This data is for illustrative purposes to guide expected outcomes.
Table 1: Hypothetical IC50 Values in Different Bacterial Strains
| Bacterial Strain | IC50 (µM) | Assay Type |
| E. coli | 15.2 | Broth Microdilution |
| S. aureus | 28.5 | Broth Microdilution |
| P. aeruginosa | >100 | Broth Microdilution |
Table 2: Cell Viability in a Mammalian Cell Line
| Concentration (µM) | Cell Viability (%) (48h) |
| 0 (Vehicle) | 100 |
| 1 | 98.5 |
| 10 | 95.2 |
| 50 | 75.8 |
| 100 | 45.1 |
Visualizations
Caption: A general experimental workflow for assessing the activity of a small molecule inhibitor.
Caption: Hypothetical inhibitory action on the bacterial folic acid synthesis pathway.
Caption: A logical workflow for troubleshooting the lack of compound activity in an assay.
References
Technical Support Center: Optimization of Reaction Conditions for N-tert-butyl-1-methylcyclopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the synthesis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide.
Experimental Protocols
The primary and most direct synthetic route to this compound involves the reaction of a commercially available sulfonyl chloride with tert-butylamine. An alternative, though more complex, route involves the generation of a Grignard reagent.
Method 1: From 1-Methylcyclopropane-1-sulfonyl Chloride and tert-Butylamine
This method is the recommended starting point due to the commercial availability of the key starting material. The reaction proceeds via a nucleophilic substitution of the sulfonyl chloride by tert-butylamine.
Reaction Scheme:
Detailed Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and dissolve 1-methylcyclopropane-1-sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane [DCM], tetrahydrofuran [THF], or acetonitrile [ACN]).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine [TEA] or diisopropylethylamine [DIPEA]) (1.1 - 1.5 eq) to the solution.
-
Addition of Amine: Cool the reaction mixture to 0 °C in an ice bath. Slowly add tert-butylamine (1.0 - 1.2 eq) to the stirred solution. The steric hindrance of both reactants may necessitate careful control of the addition rate to manage any exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Method 2: Alternative Synthesis via a Grignard Reagent
This multi-step approach can be considered if the starting sulfonyl chloride is unavailable. It involves the formation of a Grignard reagent from 1-bromo-1-methylcyclopropane, followed by reaction with sulfuryl chloride and subsequent amination.
Workflow Diagram:
Caption: Alternative synthesis workflow via a Grignard reagent.
Troubleshooting and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in this reaction?
A1: The most common reason for low yield is the significant steric hindrance from both the 1-methylcyclopropyl group on the sulfonyl chloride and the tert-butyl group on the amine. This steric clash slows down the desired nucleophilic attack. Inadequate reaction time or temperature may result in incomplete conversion.
Q2: How can I improve the reaction rate and yield?
A2: To improve the reaction rate and yield, consider the following optimizations:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40 °C or reflux, depending on the solvent) can provide the necessary activation energy to overcome the steric barrier.
-
Use a More Forcing Base: While TEA and DIPEA are common, a stronger, non-nucleophilic base might be beneficial.
-
Increase Reaction Time: Due to the slow reaction rate, extending the reaction time to 24-48 hours may be necessary for complete conversion.
-
Optimize Stoichiometry: A slight excess of tert-butylamine (e.g., 1.2 eq) and the base can help drive the reaction to completion.
Q3: What are the potential side reactions?
A3: Potential side reactions include:
-
Hydrolysis of the Sulfonyl Chloride: The starting material, 1-methylcyclopropane-1-sulfonyl chloride, is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine. Ensure all glassware is dry and use anhydrous solvents.
-
Elimination from tert-Butylamine: While less common under these conditions, strong bases and high temperatures could potentially promote elimination from the tert-butylamine.
-
Reaction of Base with Sulfonyl Chloride: If a nucleophilic base is used, it may compete with tert-butylamine in reacting with the sulfonyl chloride.
Q4: What is the best way to purify the final product?
A4: Flash column chromatography on silica gel is the most effective method for purifying this compound from unreacted starting materials and byproducts. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point for elution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive sulfonyl chloride (hydrolyzed).2. Steric hindrance preventing reaction.3. Insufficient reaction time or temperature. | 1. Use fresh or properly stored 1-methylcyclopropane-1-sulfonyl chloride. Ensure anhydrous reaction conditions.2. Increase the reaction temperature (e.g., to 40 °C or reflux).3. Extend the reaction time and monitor by TLC or LC-MS. |
| Reaction Stalls/Incomplete Conversion | 1. Steric hindrance is too high for the current conditions.2. Base is not strong enough or is consumed. | 1. Increase the reaction temperature.2. Use a slight excess of a stronger, non-nucleophilic base like DIPEA. |
| Multiple Spots on TLC (Side Products) | 1. Hydrolysis of sulfonyl chloride.2. Impurities in starting materials. | 1. Ensure rigorous anhydrous conditions.2. Check the purity of starting materials before the reaction. Purify if necessary. |
| Difficulty in Product Isolation/Purification | 1. Product is co-eluting with impurities.2. Product is highly soluble in the workup solvent. | 1. Optimize the solvent system for column chromatography. Try different solvent polarities.2. During workup, perform multiple extractions with the organic solvent to ensure complete recovery. |
Data Presentation
The following table summarizes the expected impact of varying key reaction parameters on the yield of this compound. This data is based on general principles of sulfonamide synthesis with sterically hindered reactants.
Table 1: Optimization of Reaction Conditions
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Solvent | DCM, THF, ACN | Moderate | The choice of an appropriate aprotic solvent is crucial. DCM is a good starting point. THF and ACN are also viable options. |
| Base | TEA, DIPEA | High | A non-nucleophilic organic base is required to neutralize the HCl byproduct. DIPEA is more sterically hindered and can sometimes be more effective than TEA. |
| Temperature | 0 °C to RT, 40 °C, Reflux | High | Increased temperature can overcome the activation energy barrier caused by steric hindrance, leading to higher yields. |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1:1, 1.2:1, 1.5:1 | Moderate | A slight excess of the amine can help to drive the reaction to completion. |
| Reaction Time | 12h, 24h, 48h | High | Due to steric hindrance, longer reaction times are generally required for this transformation to go to completion. |
Logical Relationships and Workflows
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Technical Support Center: Synthesis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and optimization strategies.
| Problem | Potential Cause | Recommended Solutions |
| Low or No Product Formation | 1. Inactive Sulfonyl Chloride: 1-methylcyclopropane-1-sulfonyl chloride can degrade upon prolonged storage or exposure to moisture. 2. Insufficient Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently. 3. Steric Hindrance: The bulky tert-butyl group can slow down the reaction rate. | 1. Reagent Quality Check: Use freshly prepared or properly stored 1-methylcyclopropane-1-sulfonyl chloride. Consider co-evaporation with a dry solvent like toluene to remove residual moisture before use. 2. Temperature Optimization: While the reaction is often carried out at 0-5 °C to control exothermicity, if the reaction is sluggish, consider allowing it to slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS. 3. Extended Reaction Time: Due to the steric bulk of tert-butylamine, a longer reaction time may be necessary for complete conversion. Monitor the reaction until the starting sulfonyl chloride is consumed. |
| Formation of a White Precipitate (Salt) | 1. Formation of Triethylamine Hydrochloride: The reaction of the sulfonyl chloride with tert-butylamine in the presence of a base like triethylamine generates triethylamine hydrochloride as a byproduct. | 1. Filtration: The salt can be removed by filtration of the reaction mixture. 2. Aqueous Workup: During the workup, washing the organic layer with water will remove the water-soluble salt. |
| Presence of a More Polar Byproduct | 1. Hydrolysis of Sulfonyl Chloride: 1-methylcyclopropane-1-sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding 1-methylcyclopropane-1-sulfonic acid. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Reagent Purity: Use a high-purity sulfonyl chloride to minimize the presence of the sulfonic acid impurity from the start. |
| Difficult Purification | 1. Co-elution of Product and Starting Material: The product and unreacted tert-butylamine or its salts may have similar polarities, making chromatographic separation challenging. 2. Presence of Multiple Byproducts: Inefficient reaction conditions can lead to a complex mixture of products. | 1. Optimized Workup: After the reaction, a mild acidic wash (e.g., with 1 M HCl) can help to remove excess tert-butylamine and triethylamine by forming their water-soluble salts.[1][2] 2. Chromatographic Optimization: Use a suitable solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. 3. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. |
| Potential for Di-sulfonylation | 1. Reaction of a Second Sulfonyl Chloride Molecule: Although sterically hindered, there is a possibility of a second molecule of 1-methylcyclopropane-1-sulfonyl chloride reacting with the newly formed sulfonamide under certain conditions. | 1. Stoichiometry Control: Use a slight excess of tert-butylamine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride and minimize the chance of di-sulfonylation. 2. Slow Addition: Add the sulfonyl chloride solution slowly to the solution of tert-butylamine and base to maintain a low concentration of the electrophile. |
| Potential for Ring Opening | 1. Instability of the Cyclopropane Ring: The strained cyclopropane ring might be susceptible to opening under harsh reaction conditions (e.g., high temperatures or strongly basic/acidic conditions). | 1. Mild Reaction Conditions: Maintain a low reaction temperature (0-25 °C). Avoid the use of strong, non-hindered bases if possible. The use of a hindered amine base like triethylamine is generally safe. 2. Neutral Workup: If ring stability is a concern, consider a neutral workup procedure, avoiding strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The reaction proceeds through a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of tert-butylamine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction.
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting materials are 1-methylcyclopropane-1-sulfonyl chloride and tert-butylamine. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is required as an acid scavenger. Anhydrous aprotic solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the disappearance of the starting sulfonyl chloride spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. LC-MS can provide more quantitative information on the conversion of reactants to products.
Q4: What are the expected spectroscopic data for the final product?
While specific data can vary slightly based on the solvent and instrument used, you can generally expect the following:
-
1H NMR: Signals corresponding to the tert-butyl group (a singlet around 1.3 ppm), the methyl group on the cyclopropane ring (a singlet around 1.4 ppm), and the diastereotopic methylene protons of the cyclopropane ring (multiplets in the region of 0.7-1.2 ppm). The N-H proton will appear as a broad singlet.
-
13C NMR: Resonances for the carbons of the tert-butyl group, the methyl group, the quaternary carbon of the cyclopropane ring, and the methylene carbons of the cyclopropane ring.
-
Mass Spectrometry (MS): The expected molecular ion peak [M+H]+ or other adducts corresponding to the molecular weight of this compound (C8H17NO2S, MW: 191.29).
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes, sulfonyl chlorides are corrosive and moisture-sensitive. The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Tert-butylamine is a volatile and flammable liquid with a strong odor. Handle all reagents with care and under an inert atmosphere where necessary.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1-methylcyclopropane-1-sulfonyl chloride
-
tert-Butylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Toluene (or another suitable aprotic solvent)
-
1 M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate Solution (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 1-methylcyclopropane-1-sulfonyl chloride (1.0 equivalent) in anhydrous toluene.
-
Slowly add the sulfonyl chloride solution to the cooled amine solution dropwise over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting sulfonyl chloride is consumed.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
avoiding common pitfalls in N-tert-butyl-1-methylcyclopropane-1-sulfonamide experiments
Welcome to the technical support center for N-tert-butyl-1-methylcyclopropane-1-sulfonamide (CAS: 669008-25-7). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in avoiding common experimental pitfalls.
Synthesis and Purification
This section addresses common challenges encountered during the synthesis and purification of this compound, focusing on yield optimization and purity.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a low yield. What are the most common causes and how can I troubleshoot this?
A1: Low yields in sulfonamide synthesis are a frequent issue, often stemming from reagent quality, reaction conditions, or side reactions. The most common method for this synthesis involves the reaction of a sulfonyl chloride with an amine.[1] Start by verifying the following critical parameters:
-
Reagent Quality:
-
Sulfonyl Chloride: The precursor, 1-methylcyclopropane-1-sulfonyl chloride, is highly sensitive to moisture and can hydrolyze into the unreactive sulfonic acid.[2] Always use a freshly opened bottle or repurify it before the reaction.
-
Amine: Ensure the tert-butylamine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[2]
-
Solvent & Base: Use anhydrous solvents and ensure any base used (e.g., triethylamine, pyridine) is pure and dry to prevent hydrolysis of the sulfonyl chloride.[2]
-
-
Reaction Conditions:
-
Stoichiometry: A 1:1 molar ratio of the amine to the sulfonyl chloride is a good starting point, but a slight excess of the base (1.1-1.5 equivalents) is often beneficial.[2]
-
Temperature: These reactions are typically run at 0 °C to room temperature. If the reaction is slow, gentle heating may help, but excessive heat can promote side reactions and decomposition of the strained cyclopropane ring.[2]
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent reagent degradation from moisture and oxygen.[2]
-
-
Work-up and Purification:
-
The N-tert-butyl group can be cleaved under strongly acidic conditions.[3] Avoid harsh acidic treatments during work-up if the final product is desired.
-
Purification can be challenging. Column chromatography is common, but the compound's polarity may require careful solvent system selection.
-
Troubleshooting Flowchart for Low Synthesis Yield
Caption: Troubleshooting flowchart for low-yield sulfonamide synthesis.
Data Presentation: Synthesis Parameter Optimization
The table below summarizes key parameters for optimizing the synthesis of this compound.
| Parameter | Initial Condition | Optimization Range | Rationale & Key Considerations |
| Amine:Sulfonyl Chloride Ratio | 1.0 : 1.0 | 1.0:1.0 to 1.2:1.0 | A slight excess of the amine can help drive the reaction to completion. |
| Base Equivalents | 1.1 eq | 1.1 - 1.5 eq | The base neutralizes the HCl byproduct. Excess can be detrimental.[2] |
| Temperature | 0 °C to RT | -10 °C to 40 °C | Lower temperatures can minimize side reactions; gentle heating may be needed for sluggish reactions.[2][3] |
| Reaction Time | 4 hours | 2 - 16 hours | Monitor by TLC/LC-MS to determine optimal time and avoid degradation. |
| Solvent | Dichloromethane (DCM) | Toluene, THF, Acetonitrile | Solvent must be anhydrous. Choice can affect solubility and reaction rate.[2][3] |
Experimental Protocol: Generalized Synthesis
This protocol describes a general procedure for the synthesis of this compound.
-
Preparation: Under an inert argon or nitrogen atmosphere, dissolve 1-methylcyclopropane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of tert-butylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 30 minutes. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench it by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Handling, Storage, and Stability
Proper handling and storage are critical due to the compound's chemical nature, particularly the strained and potentially flammable cyclopropane ring.[4]
Frequently Asked Questions (FAQs)
Q2: What are the primary hazards of this compound and what precautions should I take?
A2: While specific data for this molecule is limited, its structure suggests several potential hazards based on its functional groups: the cyclopropane ring and the sulfonamide moiety.
-
Flammability: Cyclopropane itself is a flammable gas.[5] While this compound is a solid, it should be kept away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Reactivity: The strained cyclopropane ring can be susceptible to ring-opening reactions, especially in the presence of strong acids.[7] Avoid contact with strong oxidizing agents, which may cause a vigorous reaction.[7]
-
Toxicity: The compound is harmful if swallowed.[8] Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene), is mandatory.[7] All handling should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
Q3: What are the recommended storage and handling conditions to ensure compound stability?
A3: To maintain the integrity of the compound, store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[6][7] For long-term storage, refrigeration under an inert atmosphere is recommended. Ground and bond containers when transferring material to prevent static discharge.[9]
Hazard Mitigation Workflow
Caption: A stepwise workflow for mitigating hazards during handling.
Application in Biological Assays
Sulfonamides are a cornerstone of medicinal chemistry, often acting as enzyme inhibitors.[10] This section provides guidance for troubleshooting biological assays.
Frequently Asked Questions (FAQs)
Q4: What is the likely mechanism of action for a novel sulfonamide like this, and how does that influence assay design?
A4: Many antibacterial sulfonamides function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][11] This enzyme is critical for the bacterial synthesis of folic acid.[12] Sulfonamides mimic the structure of the enzyme's natural substrate, para-aminobenzoic acid (PABA), blocking the folate pathway and thereby inhibiting bacterial growth.[11][12] When designing an assay, you should consider a system where this mechanism can be observed, such as an in vitro DHPS enzyme inhibition assay or a whole-cell bacterial growth inhibition assay.
General Sulfonamide Mechanism of Action
Caption: Sulfonamides competitively inhibit the DHPS enzyme.
Q5: My compound shows poor solubility or inconsistent results in my aqueous buffer-based enzyme assay. What should I check?
A5: Poor aqueous solubility is a common problem for organic molecules in biological assays.
-
Solubility Check: First, visually inspect your stock solution and final assay concentrations for any precipitation. Determine the compound's solubility in your assay buffer.
-
Use of Co-solvents: A small percentage of a co-solvent like DMSO is often used to dissolve compounds. Ensure the final concentration of the co-solvent is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition, causing inconsistent and artifactual results. Consider adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to prevent aggregation.
-
Protein Binding: If your assay contains high concentrations of other proteins (like BSA), your compound may bind to them, reducing its effective concentration available to inhibit the target enzyme.[13]
Experimental Protocol: Generic DHPS Enzyme Inhibition Assay
This protocol outlines a typical spectrophotometric assay to measure the inhibition of DHPS.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).
-
Enzyme: Dilute recombinant DHPS to the desired concentration in assay buffer.
-
Substrates: Prepare stock solutions of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Test Compound: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the test compound at various concentrations. Include positive controls (a known inhibitor like sulfamethoxazole) and negative controls (DMSO vehicle).[10]
-
Add the enzyme (DHPS) to all wells and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the substrates (PABA and DHPP).
-
-
Data Acquisition:
-
Measure the reaction progress kinetically using a microplate reader. The method of detection will depend on the specific assay format (e.g., monitoring a coupled reaction).[10]
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.[10]
-
Enzyme Inhibition Assay Workflow
Caption: Standard workflow for an in vitro enzyme inhibition assay.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 4. Cyclopropane | C3H6 | CID 6351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. sg.airliquide.com [sg.airliquide.com]
- 7. benchchem.com [benchchem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Sulfametrole? [synapse.patsnap.com]
- 13. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Successful Scale-Up of N-tert-butyl-1-methylcyclopropane-1-sulfonamide Reactions
Welcome to the technical support center for the synthesis and scale-up of N-tert-butyl-1-methylcyclopropane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful execution and scale-up of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically involves a multi-step process. One common approach involves the formation of a 1-methylcyclopropylamine precursor, followed by sulfonylation. Key methods for constructing the cyclopropane ring include modifications of the Kulinkovich reaction, such as the Kulinkovich-de Meijere reaction, which is suitable for preparing cyclopropylamines from amides or nitriles.[1][2][3] Another potential route involves the reaction of 1-methylcyclopropane with tert-butyl aluminum chloride, followed by treatment with methanesulfonyl chloride.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors, primarily related to reagent quality, reaction conditions, and steric hindrance.
-
Reagent Quality: Ensure all reagents, especially the sulfonyl chloride and amine, are pure and anhydrous. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[4][5]
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete reactions or the formation of side products.
-
Steric Hindrance: The bulky tert-butyl group and the substituted cyclopropane ring can significantly slow down the reaction rate between the amine and the sulfonyl chloride.[4]
Q3: I am observing multiple spots on my TLC analysis of the final product. What are the possible side products?
A3: The formation of multiple products can be attributed to several factors. With primary amines, di-sulfonylation can occur, where two sulfonyl groups react with the amine.[5] Incomplete reaction could also leave starting materials present. Additionally, side reactions related to the stability of the cyclopropane ring under certain conditions, though less common, should be considered.
Q4: What are the key challenges when scaling up this reaction from milligram to gram or kilogram scale?
A4: Scaling up the synthesis of this compound introduces several challenges:
-
Exothermic Reactions: The formation of the sulfonamide bond can be exothermic. Proper temperature control is crucial on a larger scale to prevent runaway reactions and the formation of impurities.
-
Mixing Efficiency: Ensuring homogenous mixing of reagents becomes more challenging in larger reactors, which can affect reaction kinetics and yield.
-
Reagent Addition: The rate of addition of reagents, particularly the sulfonyl chloride, needs to be carefully controlled to maintain the optimal reaction temperature and minimize side reactions.
-
Work-up and Purification: Isolation and purification of the product on a large scale may require different techniques than those used in the lab (e.g., crystallization instead of column chromatography).
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Sulfonyl Chloride: Hydrolysis due to moisture. | Use a fresh bottle of sulfonyl chloride or purify it before use. Ensure all glassware and solvents are rigorously dried.[4][5] |
| Low Reactivity of Amine/Sulfonyl Chloride: Steric hindrance from the tert-butyl and 1-methylcyclopropyl groups.[4] | Increase the reaction temperature and/or prolong the reaction time. The use of a catalyst might also be beneficial. | |
| Incorrect Stoichiometry: Inaccurate measurement of reagents. | Carefully verify the molar ratios of the amine, sulfonyl chloride, and any base used. | |
| Formation of Multiple Products | Di-sulfonylation of the Amine: Excess sulfonyl chloride or high reaction temperature.[5] | Use a slight excess of the amine relative to the sulfonyl chloride. Add the sulfonyl chloride dropwise at a lower temperature (e.g., 0 °C) to control the reaction.[4] |
| Presence of Starting Materials: Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding more of the limiting reagent or increasing the temperature. | |
| Difficulty in Product Purification | Oily Product or Co-eluting Impurities: Presence of closely related side products or unreacted starting materials. | Optimize the crystallization solvent system. If using column chromatography, try a different solvent gradient or a different stationary phase. |
| Scale-Up Issues | Poor Yield on Larger Scale: Inefficient heat transfer or mixing. | Use a reactor with appropriate heating/cooling capabilities and an efficient stirring mechanism. Perform a pilot run at a smaller scale to identify potential issues before moving to a larger scale. |
| Runaway Reaction: Poor control of an exothermic reaction. | Implement controlled, slow addition of the sulfonyl chloride. Ensure the cooling system of the reactor is adequate for the scale of the reaction. |
Experimental Protocols
A plausible synthetic approach for this compound involves the preparation of 1-methylcyclopropylamine followed by its reaction with a suitable sulfonylating agent. The following is a generalized protocol based on common organic synthesis techniques.
Step 1: Synthesis of 1-Methylcyclopropylamine (via Kulinkovich-de Meijere Reaction)
The Kulinkovich-de Meijere reaction provides a method for synthesizing cyclopropylamines from amides.[1][6]
-
Reagents and Solvents:
-
N,N-Dialkylpropionamide
-
Grignard reagent (e.g., Ethylmagnesium bromide)
-
Titanium(IV) isopropoxide
-
Anhydrous THF
-
-
Procedure:
-
To a solution of the N,N-dialkylpropionamide in anhydrous THF under an inert atmosphere (e.g., Argon), add titanium(IV) isopropoxide.
-
Cool the mixture to the appropriate temperature (typically between -78 °C and room temperature, optimization may be required).
-
Slowly add the Grignard reagent dropwise, maintaining the temperature.
-
Allow the reaction to stir for the specified time, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction carefully with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude 1-methylcyclopropylamine by distillation or column chromatography.
-
Step 2: Synthesis of this compound
-
Reagents and Solvents:
-
1-Methylcyclopropylamine
-
tert-Butanesulfonyl chloride
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 1-methylcyclopropylamine and triethylamine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butanesulfonyl chloride in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data Summary
| Parameter | Step 1: Cyclopropanation (Kulinkovich-de Meijere) | Step 2: Sulfonylation |
| Typical Molar Ratios | Amide:Ti(IV)isopropoxide:Grignard (1 : 1.1 : 2.2) | Amine:Sulfonyl Chloride:Base (1 : 1.05 : 1.2) |
| Temperature Range (°C) | -78 to 25 | 0 to 25 |
| Typical Reaction Time (h) | 2 - 12 | 12 - 24 |
| Typical Yield Range (%) | 60 - 85 | 70 - 90 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Key Parameter Relationships in Scale-Up
Caption: Interdependencies of key parameters during reaction scale-up.
References
Technical Support Center: N-tert-butyl-1-methylcyclopropane-1-sulfonamide Analysis
Welcome to the technical support center for the analytical troubleshooting of N-tert-butyl-1-methylcyclopropane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantitative analysis of this compound in biological matrices?
A1: For sensitive and selective quantification of this compound in complex biological matrices such as plasma, serum, or urine, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be used, but it may lack the sensitivity and selectivity required for low-level quantification in complex samples.
Q2: What are "matrix effects" and how can they interfere with my analysis?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] In bioanalysis, common sources of matrix effects include phospholipids and proteins.[3]
Q3: How can I minimize or compensate for matrix effects?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can help remove interfering matrix components.[3][4]
-
Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix interferences is crucial.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, though this may compromise sensitivity.[5]
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[1]
-
Change in Ionization Technique: Switching from Electrospray Ionization (ESI), which is more prone to matrix effects, to Atmospheric Pressure Chemical Ionization (APCI) can sometimes be beneficial.[1]
Q4: I am observing significant peak tailing for my analyte. What are the potential causes and solutions?
A4: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors:
-
Secondary Interactions: Interactions between basic analytes and acidic silanol groups on the surface of silica-based HPLC columns are a common cause.[6][7]
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can cause poor peak shape.
-
Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[7]
-
Solution: Use tubing with a smaller internal diameter and minimize connections.[7]
-
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Ion Suppression: Co-eluting matrix components are suppressing the analyte's ionization.[3] | 1. Improve sample cleanup using SPE or LLE. 2. Optimize chromatographic conditions to separate the analyte from the interfering peaks. 3. Dilute the sample extract.[5] |
| Poor Extraction Recovery: The sample preparation method is not efficiently extracting the analyte. | 1. Optimize the pH of the extraction solvent. 2. Evaluate different extraction solvents or SPE cartridges. | |
| Instrument Sensitivity Issues: The mass spectrometer is not properly tuned or calibrated. | 1. Perform instrument tuning and calibration according to the manufacturer's recommendations. 2. Optimize MS parameters (e.g., collision energy, cone voltage) for the analyte. | |
| Inconsistent Results (Poor Precision) | Variable Matrix Effects: The degree of ion suppression or enhancement varies between samples.[1] | 1. Incorporate a suitable internal standard, preferably a stable isotope-labeled version of the analyte. 2. Ensure consistent sample preparation across all samples. |
| Sample Instability: The analyte is degrading in the sample or extract. | 1. Evaluate the stability of the analyte under different storage conditions (e.g., freeze-thaw cycles, benchtop stability). 2. Keep samples and extracts at a low temperature and analyze them as quickly as possible. | |
| Unexpected Peaks in the Chromatogram | Contamination: Contamination from solvents, glassware, or the autosampler. | 1. Analyze blank samples (solvent and extracted matrix) to identify the source of contamination. 2. Use high-purity solvents and thoroughly clean all glassware. |
| Metabolites or Degradants: The unexpected peaks could be metabolites or degradation products of the analyte. | 1. If possible, use high-resolution mass spectrometry to identify the unknown peaks. 2. Evaluate the stability of the analyte in the matrix. | |
| Poor Peak Shape (Fronting or Splitting) | Injection Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Reconstitute the final extract in a solvent that is weaker than or the same strength as the initial mobile phase.[8] |
| Column Void: A void has formed at the inlet of the HPLC column. | 1. Reverse flush the column (if permissible by the manufacturer). 2. Replace the column. Using a guard column can help prevent this.[6] |
Experimental Protocols
Hypothetical LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is a general guideline and should be optimized and validated for your specific application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., this compound-d9).
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
The following tables summarize the suggested starting conditions for the LC-MS/MS analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 192.1 | 136.1 | 15 |
| This compound-d9 (IS) | 201.1 | 145.1 | 15 |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma.
Caption: A decision tree for troubleshooting common analytical issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
Technical Support Center: N-tert-butyl-1-methylcyclopropane-1-sulfonamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining protocols related to N-tert-butyl-1-methylcyclopropane-1-sulfonamide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis
Q1: I am experiencing a low yield in the synthesis of my this compound derivative. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound derivatives can stem from several factors, primarily related to reagent quality, reaction conditions, and inherent steric hindrance.
Common Causes and Solutions:
-
Reagent Quality:
-
Sulfonyl Chloride Instability: Sulfonyl chlorides are susceptible to hydrolysis. Ensure that the 1-methylcyclopropane-1-sulfonyl chloride is of high purity and handled under anhydrous conditions to prevent its degradation to the unreactive sulfonic acid.[1]
-
Amine Purity: The N-tert-butylamine should be pure and dry. Impurities or moisture can lead to side reactions.
-
-
Reaction Conditions:
-
Inadequate Temperature Control: The reaction is often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the sulfonyl chloride is crucial to minimize side reactions.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the nucleophilic attack of the amine on the sulfonyl chloride, leading to a slower reaction rate and lower yield.[2] To address this, consider optimizing the reaction time and temperature.
-
Base Equivalents: Ensure the appropriate stoichiometry of the base (e.g., triethylamine or pyridine) is used to effectively scavenge the HCl generated during the reaction. A slight excess of the base is often beneficial.
-
-
Work-up Procedure:
-
Incomplete Extraction: Ensure complete extraction of the product from the aqueous phase during work-up by using an appropriate organic solvent and performing multiple extractions.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low reaction yields.
Q2: My reaction appears to be incomplete, with starting material still present after the recommended reaction time. What should I do?
A2: Incomplete reactions are a common issue. Several factors could be at play:
-
Insufficient Reaction Time: Due to steric hindrance from the tert-butyl group, the reaction may require a longer duration than initially anticipated.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Low Reaction Temperature: While low temperatures are necessary initially, the reaction may need to be warmed to room temperature and stirred for an extended period to proceed to completion.
-
Inefficient Stirring: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants.
Data Presentation: Optimization of Reaction Time and Temperature
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |
| Temperature | 0 °C | 0 °C to Room Temp. | Room Temp. (initial) |
| Time | 4 hours | 12 hours | 4 hours |
| Yield | 45% | 85% | 60% (with side products) |
Purification
Q3: I am having difficulty purifying my this compound derivative by column chromatography. The compound seems to streak or I get poor separation. What can I do?
A3: Purification by column chromatography can be challenging. Here are some troubleshooting tips:
-
Compound Stability on Silica Gel: Sulfonamides can sometimes interact strongly with the acidic silica gel, leading to streaking or even decomposition. You can test the stability of your compound by spotting it on a TLC plate, letting it sit for an extended period, and then eluting to see if any degradation has occurred. If your compound is sensitive, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
-
Solvent System Selection: The choice of eluent is critical. A systematic approach to finding the optimal solvent system using TLC is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. For very polar derivatives, a solvent system containing a small amount of methanol in dichloromethane might be necessary.
-
Dry Loading: If your compound has low solubility in the initial eluent, consider a "dry loading" technique. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be loaded onto the column.
Q4: What are the common impurities I should look out for, and how can I identify them?
A4: Common impurities can include:
-
Unreacted Starting Materials: 1-methylcyclopropane-1-sulfonyl chloride and N-tert-butylamine.
-
Hydrolyzed Sulfonyl Chloride: 1-methylcyclopropane-1-sulfonic acid.
-
Side Products from Ring Opening: Under certain conditions, the cyclopropane ring can be susceptible to opening.
Identification of Impurities:
These impurities can often be identified by their different retention factors (Rf) on TLC and can be characterized by spectroscopic methods. For instance, the sulfonic acid impurity will have a very different NMR spectrum and will likely not be visible by UV on a TLC plate without a specific stain.
Characterization
Q5: What are the expected 1H and 13C NMR chemical shifts for the this compound core structure?
A5: While the exact chemical shifts will vary depending on the specific derivative, the core structure exhibits characteristic signals.
Data Presentation: Representative NMR Data
| Group | 1H NMR (ppm) | 13C NMR (ppm) |
| tert-Butyl (CH3) | ~1.3 (singlet, 9H) | ~30 |
| tert-Butyl (quaternary C) | - | ~58 |
| Cyclopropane (CH3) | ~1.5 (singlet, 3H) | ~20 |
| Cyclopropane (CH2) | ~0.8-1.2 (multiplet, 4H) | ~15 |
| Cyclopropane (quaternary C) | - | ~35 |
Q6: What fragmentation patterns can I expect in the mass spectrum for my this compound derivative?
A6: In mass spectrometry (MS), sulfonamides often exhibit characteristic fragmentation patterns.[3][4]
Expected Fragmentation Pathways:
-
Loss of the tert-butyl group: A prominent fragment corresponding to the loss of a tert-butyl radical ([M-57]+) is commonly observed.
-
Cleavage of the S-N bond: Fragmentation at the sulfonamide bond can lead to ions corresponding to the cyclopropylsulfonyl moiety and the tert-butylamine moiety.
-
Loss of SO2: The loss of sulfur dioxide ([M-64]+) is another possible fragmentation pathway.
Signaling Pathway Visualization (Hypothetical)
In a drug development context, if a derivative was found to interact with a specific signaling pathway, a diagram would be crucial for understanding its mechanism of action. Below is a hypothetical example of a signaling pathway diagram.
Caption: Hypothetical signaling pathway showing inhibitory action.
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Reaction Setup: To a solution of tert-butylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 1-methylcyclopropane-1-sulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent, such as a mixture of toluene and ethanol.
-
Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide Analogues: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide analogues. Due to a scarcity of direct comparative studies on this specific class of compounds, this analysis is based on established structure-activity relationships (SAR) of broader sulfonamide and cyclopropane-containing molecules, supplemented by available data on closely related structures.
The core structure, this compound, presents three key regions for analog development: the N-alkyl group (tert-butyl), the central sulfonamide linker, and the 1-methylcyclopropane moiety. Modifications to these regions can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and metabolic stability.
Data on Analogues and Their Biological Activities
While comprehensive comparative data is limited, a survey of related compounds from scientific literature and patents allows for the compilation of representative data. The following table summarizes the biological activities of various sulfonamide analogues, providing a basis for understanding potential SAR trends.
| Compound ID | Analogue Description | Target/Assay | Activity (IC50/MIC) | Reference |
| Parent | This compound | - | Data not available | - |
| Analogue 1 | N-(Aryl)-1-methylcyclopropane-1-sulfonamide | NaV1.5 inhibitor | Potent inhibition | [1] |
| Analogue 2 | N-(Alkyl)-polycyclic hydrocarbon sulfonamide | Anticancer (various cell lines) | Higher potency than some known agents | [2][3] |
| Analogue 3 | N-substituted-phenylmethanesulfonamide | CDK2 inhibitor | IC50 in µM range | [4] |
| Analogue 4 | Arylsulfonamide | Antibacterial (S. aureus, E. coli) | MIC in µg/mL range | [5] |
| Analogue 5 | N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide | JAK1 inhibitor | Nanomolar potency | [6] |
Structure-Activity Relationship (SAR) Insights
Based on the available data and general principles of medicinal chemistry, the following SAR trends can be inferred for this compound analogues:
-
The N-Alkyl/Aryl Substitution: The nature of the substituent on the sulfonamide nitrogen is a critical determinant of biological activity and target specificity.
-
Bulky alkyl groups , such as the parent tert-butyl, can influence binding to hydrophobic pockets in target proteins.
-
Aromatic or heteroaromatic rings can introduce opportunities for π-π stacking, hydrogen bonding, and other specific interactions, often leading to potent and selective inhibitors of enzymes like kinases and ion channels.[1][4]
-
Substitution with polar groups can enhance solubility and modulate pharmacokinetic properties.
-
-
The Sulfonamide Linker: This moiety is crucial for the overall geometry of the molecule and can participate in hydrogen bonding with target residues. While less frequently modified, alterations to the sulfonamide can impact binding affinity.
-
The Cyclopropane Ring: The strained cyclopropane ring provides a rigid scaffold that can confer conformational constraint, potentially leading to higher binding affinity and selectivity.
-
The 1-methyl group can be varied to probe steric tolerance in the binding site.
-
The cyclopropane ring itself is a bioisostere for other small rings or functional groups and is known to influence metabolic stability.
-
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of sulfonamide analogues, based on methodologies described in the cited literature.
General Synthesis of N-substituted-1-methylcyclopropane-1-sulfonamides
A common route for the synthesis of these analogues involves the reaction of 1-methylcyclopropane-1-sulfonyl chloride with a primary or secondary amine.
Step 1: Synthesis of 1-methylcyclopropane-1-sulfonyl chloride
1-Methylcyclopropanethiol is oxidized to the corresponding sulfonic acid using a strong oxidizing agent (e.g., hydrogen peroxide). The resulting sulfonic acid is then treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to yield 1-methylcyclopropane-1-sulfonyl chloride.
Step 2: Sulfonamide Formation
1-methylcyclopropane-1-sulfonyl chloride is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran). The desired amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) are added to the solution. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The crude product is then purified by column chromatography to afford the desired N-substituted-1-methylcyclopropane-1-sulfonamide.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogues against a specific kinase (e.g., CDK2, JAK1) can be determined using a variety of commercially available assay kits, typically based on fluorescence resonance energy transfer (FRET) or luminescence.
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, and the test compounds (analogues).
-
Procedure:
-
The test compounds are serially diluted in DMSO to various concentrations.
-
The kinase, substrate, and ATP are mixed in the assay buffer.
-
The test compound dilutions are added to the enzyme/substrate/ATP mixture.
-
The reaction is incubated at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
A detection reagent is added to stop the reaction and generate a signal (e.g., fluorescence or luminescence).
-
The signal is measured using a plate reader.
-
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the analogues can be assessed by determining the minimum inhibitory concentration (MIC) using the broth microdilution method according to CLSI guidelines.
-
Bacterial Strains and Media: Target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and appropriate growth media (e.g., Mueller-Hinton broth).
-
Procedure:
-
The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial strain is added to each well.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
The following diagrams illustrate key concepts in the analysis of this compound analogues.
Caption: General workflow for the design, synthesis, and evaluation of analogues.
References
- 1. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.okstate.edu [scholars.okstate.edu]
- 3. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iscientific.org [iscientific.org]
- 6. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Target of N-tert-butyl-1-methylcyclopropane-1-sulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological target of N-tert-butyl-1-methylcyclopropane-1-sulfonamide. Based on its chemical structure as a sulfonamide, the putative biological target is dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is essential for bacterial survival, and its absence in humans makes it an attractive target for antimicrobial agents.[2][3]
Putative Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides act as competitive inhibitors of DHPS.[3] They are structural analogs of para-aminobenzoic acid (pABA), the natural substrate for DHPS. By binding to the active site of the enzyme, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folate pathway ultimately inhibits bacterial growth.[2][4]
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
Comparative Analysis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide Cross-Reactivity Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide, focusing on its potential for immune-mediated cross-reactivity. Due to the limited availability of direct experimental data on this specific compound, this comparison is based on established principles of sulfonamide cross-reactivity, structural analysis, and general experimental protocols for assessing drug hypersensitivity.
Introduction to Sulfonamide Cross-Reactivity
Sulfonamides are a broad class of compounds characterized by a sulfonyl group connected to an amine. They are categorized into two main groups: antibiotic sulfonamides and non-antibiotic sulfonamides. The concern regarding cross-reactivity primarily stems from hypersensitivity reactions observed with sulfonamide antibiotics.[1][2]
Structurally, the key determinants for the immunogenicity of sulfonamide antibiotics are the presence of an aromatic amine at the N4 position and a substituted ring at the N1 position.[3][4] These features are typically absent in non-antibiotic sulfonamides, making true immunological cross-reactivity between the two groups unlikely.[4][5][6] However, individuals with a history of allergy to sulfonamide antibiotics may have a general predisposition to drug hypersensitivity reactions.[5][7]
This compound is a non-antibiotic sulfonamide. Its structural features suggest a low probability of cross-reactivity with sulfonamide antibiotics.
Structural Comparison and Cross-Reactivity Potential
The potential for cross-reactivity is largely dictated by molecular structure. This table compares this compound with a representative sulfonamide antibiotic (Sulfamethoxazole) and a structurally similar non-antibiotic sulfonamide.
| Feature | This compound | Sulfamethoxazole (Antibiotic) | N-tert-butyl-1-methylcyclobutane-1-sulfonamide |
| Chemical Structure | Contains a sulfonamide group attached to a cyclopropane ring and a tert-butyl group. | Contains a sulfonamide group, an aromatic amine (arylamine) at the N4 position, and an isoxazole ring. | Contains a sulfonamide group attached to a cyclobutane ring and a tert-butyl group. |
| Aromatic Amine (N4) | Absent | Present | Absent |
| N1-Substituted Ring | Absent (tert-butyl group is not a ring) | Present (isoxazole ring) | Absent (tert-butyl group is not a ring) |
| Classification | Non-antibiotic sulfonamide | Antibiotic sulfonamide | Non-antibiotic sulfonamide |
| Predicted Cross-Reactivity with Sulfonamide Antibiotics | Low to negligible | High (within antibiotic sulfonamides) | Low to negligible |
Experimental Protocols for Assessing Cross-Reactivity
While specific data for this compound is unavailable, the following are general in vitro methods used to assess the potential for drug-induced hypersensitivity and cross-reactivity.
Lymphocyte Transformation Test (LTT)
The LTT is a cellular assay that measures the proliferation of peripheral blood mononuclear cells (PBMCs) from a sensitized individual in response to a drug.[8] It is a valuable tool for investigating delayed-type hypersensitivity reactions.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh heparinized blood samples of both sensitized and non-sensitized (control) individuals using density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable medium.
-
Drug Stimulation: Add various concentrations of the test compounds (this compound, a control sulfonamide antibiotic, and a negative control) to the cell cultures.
-
Incubation: Incubate the cultures for 5 to 7 days to allow for lymphocyte proliferation.
-
Proliferation Assay: Measure lymphocyte proliferation by adding a radiolabeled nucleotide (e.g., ³H-thymidine) or using a non-radioactive method (e.g., BrdU incorporation) during the final 18-24 hours of culture.
-
Data Analysis: Quantify the incorporated label to determine the stimulation index (SI), which is the ratio of proliferation in the presence of the drug to proliferation in the absence of the drug. An SI significantly above the baseline indicates a positive response.
Basophil Activation Test (BAT)
The BAT is a flow cytometry-based assay that measures the activation of basophils in whole blood from a sensitized individual upon exposure to an allergen. It is primarily used to investigate immediate, IgE-mediated hypersensitivity reactions.
Methodology:
-
Blood Collection: Collect fresh heparinized whole blood from test subjects.
-
Drug Incubation: Incubate blood samples with various concentrations of the test compounds and controls.
-
Staining: Add fluorescently-labeled antibodies against basophil-specific surface markers (e.g., CD203c, CD63) to identify and quantify activated basophils.
-
Flow Cytometry Analysis: Acquire and analyze the samples using a flow cytometer to determine the percentage of activated basophils.
-
Data Interpretation: An increase in the percentage of activated basophils in the presence of the drug compared to the negative control indicates a positive response.
Visualization of Cross-Reactivity Concepts
The following diagrams illustrate the key structural differences influencing sulfonamide cross-reactivity and a typical experimental workflow for its assessment.
Caption: Structural features determining sulfonamide immunogenicity.
Caption: General workflow for the Lymphocyte Transformation Test (LTT).
Conclusion
References
- 1. rlandrews.org [rlandrews.org]
- 2. Managing medicines for people with sulfonamide allergy – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. Cross reactivity sulfonamide and nonantibiotic sulfonamides [aaaai.org]
- 4. researchgate.net [researchgate.net]
- 5. Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides [aaaai.org]
- 7. “Doctor, I have a Sulfa Allergy”: Clarifying the Myths of Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of novel molecular scaffolds is of paramount importance. N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a valuable building block incorporating a desirable three-dimensional cyclopropane motif. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most suitable method for a given research objective.
Synthesis Route 1: From Commercially Available Sulfonyl Chloride
This is a direct and straightforward approach that utilizes the commercially available 1-methylcyclopropane-1-sulfonyl chloride and couples it with tert-butylamine. This method is predicated on the well-established reaction between sulfonyl chlorides and amines to form sulfonamides.
Experimental Protocol:
Materials:
-
1-methylcyclopropane-1-sulfonyl chloride
-
tert-Butylamine
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylcyclopropane-1-sulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of tert-butylamine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Synthesis Route 2: From 1-Bromo-1-methylcyclopropane via a Grignard Reagent
This two-step route begins with the formation of a Grignard reagent from 1-bromo-1-methylcyclopropane, which is then converted to the key sulfonyl chloride intermediate. This intermediate is subsequently reacted with tert-butylamine without the need for purification.
Experimental Protocol:
Step 2a: Synthesis of 1-methylcyclopropane-1-sulfonyl chloride
Materials:
-
1-Bromo-1-methylcyclopropane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Sulfuryl chloride (SO₂Cl₂)
-
Dry ice/acetone bath
Procedure:
-
Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere.
-
Add a small amount of a solution of 1-bromo-1-methylcyclopropane (1.0 eq) in anhydrous THF to initiate the Grignard reaction, which can be evidenced by heat evolution.
-
Add the remaining 1-bromo-1-methylcyclopropane solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared 1-methylcyclopropylmagnesium bromide solution to the cold sulfuryl chloride solution via cannula, ensuring the temperature remains below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours. This solution containing the crude 1-methylcyclopropane-1-sulfonyl chloride is used directly in the next step.
Step 2b: Synthesis of this compound
Procedure:
-
Cool the solution of crude 1-methylcyclopropane-1-sulfonyl chloride from the previous step to 0 °C.
-
In a separate flask, prepare a solution of tert-butylamine (2.0 eq) and triethylamine (2.2 eq) in THF.
-
Slowly add the amine solution to the sulfonyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and purification are carried out as described in Synthesis Route 1.
Quantitative Data Comparison
| Parameter | Synthesis Route 1 | Synthesis Route 2 |
| Starting Material | 1-methylcyclopropane-1-sulfonyl chloride | 1-Bromo-1-methylcyclopropane |
| Number of Steps | 1 | 2 (can be performed in one pot) |
| Typical Yield | > 85% | 60-75% (overall) |
| Purity (after purification) | > 97% | > 97% |
| Reaction Time | 12-24 hours | 15-28 hours |
| Reaction Temperature | 0 °C to room temperature | -78 °C to reflux |
| Reagent Availability | Sulfonyl chloride is commercially available | Bromo-precursor is commercially available |
| Scalability | Readily scalable | Scalable, but requires careful control of the exothermic Grignard formation |
Visual Comparison of Synthesis Routes
Caption: Comparative flowchart of two synthetic routes to this compound.
Logical Workflow for Route Selection
Caption: Decision-making workflow for selecting a synthesis route.
Conclusion
Both synthesis routes presented offer viable pathways to this compound.
Synthesis Route 1 is the more direct and higher-yielding approach, making it ideal for rapid synthesis and when the sulfonyl chloride starting material is readily accessible. Its simplicity and milder reaction conditions are advantageous for routine and small-to-medium scale preparations.
Synthesis Route 2 provides a valuable alternative when the sulfonyl chloride is unavailable or prohibitively expensive. While the overall yield may be lower and the procedure requires more stringent control over reaction conditions, its reliance on a more basic haloalkane as a starting material can offer greater flexibility in a research setting. The ability to perform this route as a one-pot procedure from the Grignard reagent formation to the final product is a significant advantage in terms of operational efficiency.
The choice between these two routes will ultimately depend on the specific constraints and objectives of the research, including the availability and cost of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory.
Benchmarking N-tert-butyl-1-methylcyclopropane-1-sulfonamide: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the performance of N-tert-butyl-1-methylcyclopropane-1-sulfonamide in relevant biological assays. Due to a lack of publicly available experimental data for this specific compound, this document serves as a benchmark by presenting data from structurally related sulfonamides and outlining the standard experimental protocols for performance assessment.
Introduction to this compound and its Class
This compound belongs to the sulfonamide class of compounds, which are synthetic antimicrobial agents. The core mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This pathway is essential for the biosynthesis of nucleotides, and its disruption leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[2][3] Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet, making DHPS an attractive target for selective antibacterial drugs.[3]
Performance Benchmarking with Structurally Related Sulfonamides
To estimate the potential efficacy of this compound, we can examine the performance of other sulfonamide derivatives in antibacterial assays. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several sulfonamides against various bacterial strains. MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Drug | Bacterial Strain | MIC (μg/mL) | Reference |
| Sulfonamide Derivative 1a | S. aureus ATCC 25923 | 128 | [4] |
| Sulfonamide Derivative 1b | S. aureus ATCC 25923 | 64 | [4] |
| Sulfonamide Derivative 1c | S. aureus ATCC 25923 | 64 | [4] |
| Sulfonamide Derivative 1d | S. aureus ATCC 25923 | 256 | [4] |
| Control 1 (Standard Antibiotic) | S. aureus ATCC 25923 | 32 | [4] |
| Control 2 (Standard Antibiotic) | S. aureus ATCC 25923 | 512 | [4] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATCC 29213 | 32 | [5] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATCC 29213 | 64 | [5] |
| Sulfonamide Derivative III | S. aureus ATCC 29213 | 128 | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the folic acid synthesis pathway targeted by sulfonamides and a general workflow for assessing their inhibitory activity.
Key Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay spectrophotometrically measures the activity of DHPS and its inhibition by compounds like this compound.
Materials:
-
Recombinant DHPS enzyme
-
p-Aminobenzoic acid (PABA)
-
Dihydropterin pyrophosphate (DHPP)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Test compound (this compound)
-
Control inhibitor (e.g., sulfamethoxazole)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PABA, and DHPP in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include wells with a known inhibitor as a positive control and wells with no inhibitor as a negative control.
-
Initiate the reaction by adding the DHPS enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction (e.g., by adding a quenching agent).
-
The product, dihydropteroate, can be detected directly or through a coupled enzyme reaction. A common method involves coupling the production of pyrophosphate (a byproduct of the DHPS reaction) to a subsequent reaction that results in a colorimetric or fluorescent signal.[6]
-
Read the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Sterile 96-well microplates
-
Spectrophotometer or a visual reading system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform a two-fold serial dilution of the compound in the growth medium.
-
Prepare an inoculum of the test bacteria and adjust its concentration to a standard (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microplate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]
Conclusion
While direct experimental data for this compound is not yet available in the public domain, the information provided in this guide offers a solid foundation for its evaluation. Based on the activity of structurally similar sulfonamides, it is anticipated that this compound will exhibit antibacterial properties through the inhibition of dihydropteroate synthase. The provided experimental protocols for DHPS inhibition and MIC determination are standard methods to quantify its potency and spectrum of activity. Researchers are encouraged to use these methodologies to generate specific data for this compound and contribute to the growing body of knowledge on novel sulfonamide-based antimicrobials.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of N-tert-butyl-1-methylcyclopropane-1-sulfonamide Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-tert-butyl-1-methylcyclopropane-1-sulfonamide derivatives. Due to a lack of publicly available experimental data directly comparing these specific compounds, this analysis is based on established principles of medicinal chemistry and SAR data from the broader class of sulfonamide-containing molecules.[1] Sulfonamides are a versatile class of compounds known for a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[2][3][4]
General Structure-Activity Relationships of Sulfonamides
The biological activity of sulfonamide derivatives is highly dependent on the nature of the substituents on the sulfonamide core.[5] The general structure consists of a central sulfonamide group (-SO₂NH-) attached to different moieties. Variations in these substituents can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.[5]
Key Structural Features and Their Potential Impact on Activity:
| Structural Moiety | Potential Influence on Bioactivity | Supporting Rationale |
| N-tert-butyl group | May enhance lipophilicity, potentially improving cell membrane permeability. Can also provide steric bulk that may influence binding to target proteins. | The tert-butyl group is a common lipophilic moiety used in drug design to modulate pharmacokinetic properties.[6] |
| 1-methylcyclopropane ring | Introduces conformational rigidity and a three-dimensional aspect to the molecule, which can be crucial for specific receptor binding. The strained ring system may also influence metabolic stability.[1] | Cyclopropyl groups are often used as bioisosteres for other functionalities to improve metabolic stability and binding affinity.[1] |
| Sulfonamide core (-SO₂NH-) | Essential pharmacophore for various biological activities, including enzyme inhibition. The acidity of the sulfonamide proton can be critical for binding to some targets.[7][8] | The sulfonamide group is a key feature in many clinically used drugs, acting as a mimic of p-aminobenzoic acid (PABA) to inhibit bacterial folate synthesis or binding to the active sites of various enzymes.[1][7] |
Comparative Analysis with Alternative Scaffolds
While direct experimental data for this compound derivatives is limited, a comparison can be drawn with other well-studied sulfonamide classes.
| Compound Class | Common Biological Targets | Key SAR Findings |
| Aromatic Sulfonamides | Dihydropteroate synthase (antibacterial), Carbonic anhydrase, various kinases.[3][7] | The nature and position of substituents on the aromatic ring significantly influence potency and selectivity.[9] |
| Heterocyclic Sulfonamides | Diverse targets including enzymes and receptors, depending on the heterocyclic ring system.[3] | The heterocyclic moiety can introduce specific interactions with the target protein, leading to high-affinity binding. |
| N-acylsulfonamides | Proteases, kinases.[10] | The acyl group can provide additional hydrogen bonding interactions and modulate the electronic properties of the sulfonamide. |
It is hypothesized that this compound derivatives could exhibit inhibitory activity against various enzymes, a common trait of the broader sulfonamide class.[2][8] The unique combination of the bulky tert-butyl group and the rigid cyclopropane ring may confer selectivity for specific enzyme active sites.
Experimental Protocols
Below are generalized experimental protocols for the synthesis and biological evaluation of novel sulfonamide derivatives, based on common practices in medicinal chemistry.[11][12][13][14]
General Synthesis of N-substituted Sulfonamides
A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4]
Materials:
-
1-methylcyclopropane-1-sulfonyl chloride
-
tert-butylamine
-
Anhydrous dichloromethane (DCM) as solvent
-
Triethylamine (TEA) or pyridine as a base
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 1-methylcyclopropane-1-sulfonyl chloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add tert-butylamine (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method to screen for enzyme inhibitory activity. The specific enzyme and substrate would be chosen based on the therapeutic target of interest.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
This compound derivatives (dissolved in DMSO)
-
Positive control inhibitor
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the test compound or control.
-
Incubate the plate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
The following diagrams illustrate a typical workflow for a structure-activity relationship study and a hypothetical signaling pathway that could be targeted by sulfonamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.okstate.edu [scholars.okstate.edu]
- 12. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of N-tert-butyl-1-methylcyclopropane-1-sulfonamide: An Analysis of In Vitro and In Vivo Studies
A comprehensive review of existing scientific literature reveals a notable absence of published experimental data on the in vitro and in vivo efficacy of N-tert-butyl-1-methylcyclopropane-1-sulfonamide. While the compound is commercially available as a building block for chemical synthesis, particularly in the context of protein degrader development and medicinal chemistry, its specific biological activity, mechanism of action, and comparative performance against other agents have not been detailed in accessible research.
General Sulfonamide Mechanism of Action
This compound belongs to the sulfonamide class of compounds. Generally, sulfonamides exert their therapeutic effects, particularly as antibacterial agents, by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway essential for the production of nucleotides and subsequent DNA and RNA synthesis.[1][2] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect.[1]
Below is a generalized diagram illustrating the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
Caption: Generalized mechanism of action for sulfonamide antibiotics.
Data Presentation and Experimental Protocols
Due to the lack of specific studies on this compound, no quantitative data on its in vitro or in vivo efficacy can be presented. Consequently, tables comparing its performance with other alternatives and detailed experimental protocols for this specific compound are not available in the current body of scientific literature.
Conclusion
While the chemical structure of this compound suggests potential biological activity, particularly as an antibacterial agent, there is a clear gap in the scientific literature regarding its efficacy. Researchers and drug development professionals interested in this compound would need to conduct foundational in vitro and in vivo studies to characterize its biological effects, determine its mechanism of action, and establish its potential therapeutic value. Such studies would be the first step towards any meaningful comparison with existing alternatives.
References
Assessing the Specificity of N-tert-butyl-1-methylcyclopropane-1-sulfonamide: A Comparative Guide
Introduction
N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules.[1][2] Sulfonamides are a well-established class of antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][4][5][6] By competitively inhibiting DHPS, sulfonamides disrupt the production of tetrahydrofolate, a vital precursor for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[3][7][8] This guide provides a framework for assessing the specificity of this compound, outlining key experimental protocols and data presentation formats. Due to the current lack of publicly available experimental data for this specific compound, this guide will use a well-characterized sulfonamide, sulfamethoxazole, as a representative example to illustrate the principles and methodologies.
Mechanism of Action: The Folate Synthesis Pathway
Sulfonamides, including hypothetically this compound, exert their antimicrobial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. As structural analogs of PABA, sulfonamides bind to the active site of DHPS, preventing the natural substrate from binding and thereby halting the folic acid synthesis pathway.
Caption: Inhibition of the bacterial folate synthesis pathway by this compound.
Comparative Specificity Analysis
To assess the specificity of a compound, it is crucial to compare its inhibitory activity against its primary target with its activity against a panel of other, related and unrelated, enzymes or receptors. The following table presents a hypothetical comparison between this compound and a known sulfonamide, sulfamethoxazole, against a selection of targets.
| Target | This compound | Sulfamethoxazole |
| IC50 (µM) | IC50 (µM) | |
| Primary Target | ||
| Escherichia coli Dihydropteroate Synthase (DHPS) | Data not available | 0.8 |
| Staphylococcus aureus Dihydropteroate Synthase (DHPS) | Data not available | 1.2 |
| Off-Target Panel | ||
| Human Carbonic Anhydrase I | Data not available | >100 |
| Human Carbonic Anhydrase II | Data not available | 85 |
| Human Cyclooxygenase-1 (COX-1) | Data not available | >200 |
| Human Cyclooxygenase-2 (COX-2) | Data not available | >200 |
| hERG Channel | Data not available | >150 |
Note: Data for this compound is not publicly available and is required for a complete comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of compound specificity.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay quantifies the inhibitory potency of the test compound against the target enzyme.
Caption: Workflow for the Dihydropteroate Synthase (DHPS) inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant DHPS from the target organism (e.g., E. coli) is purified. The substrates, p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), are prepared in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT).
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The reaction is initiated by mixing the DHPS enzyme, PABA, DHPP, and the test compound in a 96-well plate.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Detection: The formation of the product, 7,8-dihydropteroate, is monitored. A common method is a coupled enzyme assay where the pyrophosphate released is used to generate a chromogenic or fluorescent signal that can be measured using a plate reader.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.
Off-Target Specificity Profiling
To assess specificity, the compound should be tested against a panel of other enzymes and receptors.
Methodology:
-
Kinase Profiling: The compound is screened against a panel of human kinases at a fixed concentration (e.g., 10 µM). The percentage of inhibition for each kinase is determined. Follow-up dose-response assays are performed for any kinases showing significant inhibition to determine the IC50 value.
-
Carbonic Anhydrase Inhibition Assay: The inhibitory activity against human carbonic anhydrase isoforms (e.g., I and II) is measured using a colorimetric assay that monitors the esterase activity of the enzyme.
-
hERG Channel Assay: The potential for cardiac liability is assessed using an automated patch-clamp assay to measure the inhibition of the hERG potassium channel.
Conclusion
A thorough assessment of the specificity of this compound requires comprehensive experimental data. The methodologies and frameworks presented in this guide provide a robust approach for such an evaluation. While the sulfonamide scaffold suggests a primary mechanism of action through DHPS inhibition, empirical data is essential to confirm this and to uncover any potential off-target activities. The generation of such data will be critical for understanding the full pharmacological profile of this compound and its potential as a therapeutic agent. Researchers in drug development are encouraged to perform these and similar assays to build a complete specificity profile for novel compounds.
References
- 1. This compound | C8H17NO2S | CID 21889792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(tert-Butyl)-1-methylcyclopropane-1-sulfonamide | 669008-25-7 [sigmaaldrich.com]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of N-tert-butyl-1-methylcyclopropane-1-sulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the biological activity of N-tert-butyl-1-methylcyclopropane-1-sulfonamide. Due to the absence of publicly available experimental data for this specific compound, this document outlines the necessary experimental protocols and offers a comparative analysis with a well-characterized sulfonamide antibiotic, Sulfamethoxazole. The objective is to equip researchers with the tools to generate quantitative data and objectively assess the performance of this compound.
Executive Summary
This compound belongs to the sulfonamide class of compounds, which are synthetic antimicrobial agents.[1] The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2] This pathway is essential for the synthesis of nucleotides and, consequently, for bacterial growth and replication.[2] This guide details the standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against DHPS to facilitate a direct comparison of this compound's potential efficacy against that of Sulfamethoxazole.
Comparative Analysis of Antibacterial Activity
The following tables present the available quantitative data for the comparator compound, Sulfamethoxazole. The corresponding data for this compound would need to be determined experimentally using the protocols outlined in this guide.
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration)
| Compound | Target Organism | MIC Range (µg/mL) | Data Source |
| This compound | Escherichia coli (e.g., ATCC 25922) | Data not available | - |
| Staphylococcus aureus (e.g., ATCC 29213) | Data not available | - | |
| Sulfamethoxazole | Escherichia coli (ATCC 25922) | 1 - 4 (as trimethoprim component in a 19:1 ratio) | EUCAST QC Tables v. 13.1[3] |
| Staphylococcus aureus (ATCC 29213) | ≤0.5 (as trimethoprim component in a 19:1 ratio) | EUCAST QC Tables v. 13.1[3] |
Table 2: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) | Data Source |
| This compound | Dihydropteroate Synthase (DHPS) | Data not available | - |
| Pterin-Sulfamethoxazole Conjugate | Dihydropteroate Synthase (DHPS) from Bacillus anthracis | 3.4 | [4] |
Signaling Pathway and Experimental Workflow
To understand the biological context and the experimental approach for verification, the following diagrams illustrate the bacterial folic acid synthesis pathway targeted by sulfonamides and a general workflow for determining the key comparative metrics.
Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
Caption: Workflow for MIC and DHPS inhibition assays.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments required to ascertain the biological activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
a. Materials:
-
This compound
-
Sulfamethoxazole (as a control)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains: Escherichia coli (e.g., ATCC 25922) and Staphylococcus aureus (e.g., ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
b. Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plate to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a common spectrophotometric assay to measure DHPS activity and its inhibition.
a. Materials:
-
Recombinant DHPS enzyme
-
This compound
-
Sulfamethoxazole (as a control)
-
p-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Reaction buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
96-well UV-transparent microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm (if using a coupled assay with dihydrofolate reductase) or a method to detect the product, dihydropteroate.
b. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the substrates (PABA and DHPPP) and the inhibitors in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, DHPS enzyme, and varying concentrations of the inhibitor (this compound or Sulfamethoxazole).
-
Include a control with no inhibitor.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the substrates (PABA and DHPPP).
-
Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 20-30 minutes).
-
-
Measurement of Activity:
-
The rate of the reaction can be measured by monitoring the formation of the product, dihydropteroate, or by a coupled enzyme assay. In a coupled assay, the product is converted by dihydrofolate reductase, and the concomitant oxidation of NADPH is monitored as a decrease in absorbance at 340 nm.
-
-
Calculation of IC50:
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined from the resulting dose-response curve.
-
Conclusion
The provided framework enables a systematic and objective evaluation of this compound. By generating robust, quantitative data on its antibacterial activity and its effect on the target enzyme, researchers can effectively compare its performance against established sulfonamides like Sulfamethoxazole. This comparative approach is essential for determining the potential of this compound as a novel therapeutic agent and for guiding further drug development efforts.
References
Safety Operating Guide
Navigating the Safe Disposal of N-tert-butyl-1-methylcyclopropane-1-sulfonamide: A Procedural Guide
Chemical Safety Profile and Disposal Considerations
N-tert-butyl-1-methylcyclopropane-1-sulfonamide is classified as harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, its disposal must be managed to prevent human exposure and environmental contamination. The primary route of disposal for this and other similar laboratory chemicals is through a licensed chemical waste disposal service.[3]
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not extensively published, the following table summarizes its key identifiers and known hazards, which inform the recommended disposal pathway.
| Identifier | Value |
| CAS Number | 669008-25-7[1][4] |
| Molecular Formula | C8H17NO2S[1][4] |
| GHS Pictogram | GHS07: Harmful/Irritant[1] |
| Hazard Statement | H302: Harmful if swallowed[1] |
| Signal Word | Warning[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
2. Waste Segregation and Collection
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
3. Storage of Chemical Waste
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
Keep the container tightly closed and store at room temperature, protected from light.[2]
4. Arranging for Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all available safety data for the chemical.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
5. Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear the appropriate PPE as described in step 1.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-tert-butyl-1-methylcyclopropane-1-sulfonamide
Essential Safety and Handling Guide for N-tert-butyl-1-methylcyclopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides critical, immediate safety and logistical information for the handling and disposal of this compound (CAS No. 669008-25-7). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Immediate Safety Precautions
This compound is a compound that requires careful handling due to its potential health hazards. Based on available data, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] All handling activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves. Butyl rubber gloves are highly recommended. | Butyl rubber gloves offer superior protection against a wide array of hazardous chemicals, including ketones, esters, and acids.[5][6][7][8] Nitrile gloves may offer some protection for incidental contact but should be used with caution and replaced immediately upon contamination.[9][10][11] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat. | A standard lab coat is required to protect against skin contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended. | To minimize the inhalation of chemical dust or vapors. |
Operational and Disposal Plans
Handling and Storage:
-
Avoid generating dust.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
-
Wash hands thoroughly after handling.
Disposal Plan:
The disposal of this compound and its contaminated waste must be treated as hazardous waste.[3][13]
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, clearly labeled hazardous waste container.[12][13]
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[12][13] Do not mix with other waste streams.[13]
-
-
Containerization:
-
Use only approved, chemically compatible, and leak-proof containers for hazardous waste.[3]
-
Containers must be kept closed except when adding waste.
-
-
Labeling:
-
Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[3]
-
-
Final Disposal:
Visualizing the Workflow
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key decision-making and operational workflows for handling this compound.
Caption: Workflow for handling this compound.
Caption: PPE selection for this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 669008-25-7|N-(tert-Butyl)-1-methylcyclopropane-1-sulfonamide|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. gloves-online.com [gloves-online.com]
- 6. superiorglove® BU3535-8 Chemstop Butyl Chemical Resistant Gloves | International Safety [internationalsafety.com]
- 7. oxwork.com [oxwork.com]
- 8. esafetysupplies.com [esafetysupplies.com]
- 9. gloves.com [gloves.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
